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  • Product: Tbi-223
  • CAS: 2071265-08-0

Core Science & Biosynthesis

Foundational

TBI-223: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction TBI-223 is a novel oxazolidinone antibiotic currently under clinical development for the treatment of tuberculosis (TB) and has demonstrated ef...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic currently under clinical development for the treatment of tuberculosis (TB) and has demonstrated efficacy against other multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a member of the oxazolidinone class, TBI-223 shares a core mechanism of action with its predecessor, linezolid, by inhibiting bacterial protein synthesis. However, a key distinguishing feature of TBI-223 is its potentially improved safety profile, specifically a reduced propensity for myelosuppression, which is a significant dose-limiting toxicity associated with long-term linezolid use.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of TBI-223, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

TBI-223 exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[4] This binding occurs at the peptidyl transferase center (PTC), a critical region within the 23S rRNA of the 50S subunit.[4][5][6]

By occupying this site, TBI-223 sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site of the ribosome. This interference prevents the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid, thereby stalling protein synthesis and ultimately leading to bacterial growth inhibition.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 30S_subunit 30S Subunit mRNA mRNA tRNA_P tRNA (P-site) tRNA_P->PTC Donates peptide tRNA_A tRNA (A-site) PTC->tRNA_A Forms peptide bond with amino acid TBI_223 TBI-223 TBI_223->PTC Inhibition Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Diagram 1: TBI-223 Mechanism of Action.

Improved Safety Profile: Reduced Mitochondrial Toxicity

A critical aspect of TBI-223's development is its improved safety profile compared to linezolid. The primary dose-limiting toxicity of long-term linezolid therapy is myelosuppression (suppression of bone marrow activity), which is believed to be caused by the off-target inhibition of mammalian mitochondrial protein synthesis.[3][7] Mitochondria, the powerhouses of eukaryotic cells, have their own ribosomes that are structurally similar to bacterial ribosomes.

TBI-223 has been specifically designed to have a lower affinity for mammalian mitochondrial ribosomes.[8] This increased selectivity results in significantly less inhibition of mitochondrial protein synthesis, as demonstrated by in vitro studies.

cluster_linezolid Linezolid cluster_tbi223 TBI-223 Linezolid_Bacterial Bacterial Ribosome (High Affinity) Linezolid_Mitochondrial Mitochondrial Ribosome (Significant Affinity) Myelosuppression Myelosuppression Linezolid_Mitochondrial->Myelosuppression Leads to TBI223_Bacterial Bacterial Ribosome (High Affinity) TBI223_Mitochondrial Mitochondrial Ribosome (Low Affinity) Reduced_Toxicity Reduced Myelosuppression TBI223_Mitochondrial->Reduced_Toxicity Leads to Linezolid Linezolid Linezolid->Linezolid_Bacterial Linezolid->Linezolid_Mitochondrial TBI223 TBI-223 TBI223->TBI223_Bacterial TBI223->TBI223_Mitochondrial

Diagram 2: Comparative Ribosomal Affinity.

Quantitative Data Summary

The following tables summarize key quantitative data for TBI-223, including its activity against various bacterial species, its effect on mitochondrial protein synthesis compared to linezolid, and its pharmacokinetic properties in different species.

Table 1: In Vitro Activity of TBI-223

OrganismMIC50 (μg/mL)
Mycobacterium tuberculosis1.50
M. kansasii2.00
M. avium complex (MAC)8.00
M. abscessus2.00

Data sourced from MedchemExpress product information.[9]

Table 2: Mitochondrial Protein Synthesis Inhibition

CompoundIC50 (μM)Cell Line / System
TBI-223>74Mammalian MPS
TBI-22368HepG2 cells
Linezolid8Mammalian MPS

Data sourced from the Working Group for New TB Drugs and MedchemExpress.[8][9]

Table 3: Preclinical Pharmacokinetics of TBI-223

SpeciesRouteDose (mg/kg)AUC (μg·h/mL)Cmax (μg/mL)T1/2 (h)
MouseOral100179.4 ± 19.1-3.0 ± 0.4
Rat----8
Dog-----

Data for mice from a study on MRSA infections[4]; rat and dog half-life data from the Working Group for New TB Drugs[8].

Table 4: Phase 1 Human Pharmacokinetics of TBI-223 (Single Ascending Dose)

Dose GroupTmax (h)Cmax (μg/mL)AUC0-t (μg·h/mL)AUC0-inf (μg·h/mL)T1/2 (h)
IR Tablet
100 mg1.001.955.375.562.08
200 mg1.003.6511.311.62.22
400 mg1.506.8424.324.72.37
800 mg1.5012.151.552.32.65
1200 mg2.0016.078.479.73.01
1800 mg2.0020.31151173.31
2600 mg2.0026.21671703.81
SR Tablet
1200 mg4.006.2762.665.26.50
2400 mg4.0010.91261317.50

IR: Immediate Release, SR: Sustained Release. Data from a Phase 1 study in healthy adults (NCT03758612).[10][11]

Experimental Protocols

In Vitro Mitochondrial Protein Synthesis Inhibition Assay

A common method to assess the inhibitory effect of compounds on mitochondrial protein synthesis involves utilizing a human cell line, such as HepG2 (human liver carcinoma cells), and measuring the levels of specific mitochondrial and cytosolic proteins.

Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat cells with varying concentrations of TBI-223 Seeding->Treatment Incubation Incubate for 7 days Treatment->Incubation Lysis Lyse cells Incubation->Lysis ELISA Perform in-cell ELISA for: - COX-1 (mitochondrial protein) - SDHA (cytosolic protein) Lysis->ELISA Analysis Calculate the ratio of COX-1 to SDHA expression ELISA->Analysis IC50 Determine IC50 value Analysis->IC50 End End IC50->End

Diagram 3: Mitochondrial Protein Synthesis Assay Workflow.

Methodology:

  • Cell Culture: Human liver carcinoma HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of TBI-223, linezolid (as a comparator), and a vehicle control.

  • Incubation: The treated cells are incubated for an extended period (e.g., 7 days) to allow for effects on protein synthesis to manifest. The medium and compounds are typically replenished during this period.

  • Protein Quantification: After incubation, the cells are fixed and permeabilized. The levels of a mitochondrial-encoded protein (e.g., Cytochrome c oxidase subunit I, COX-1) and a nuclear-encoded cytosolic protein (e.g., Succinate dehydrogenase complex flavoprotein subunit A, SDHA) are quantified using an in-cell enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ratio of the mitochondrial protein to the cytosolic protein is calculated for each concentration of the test compound. The IC50 value, the concentration at which there is a 50% reduction in this ratio compared to the control, is then determined.[12]

In Vivo Murine Model of MRSA Infection

To evaluate the in vivo efficacy of TBI-223, various mouse models of infection are utilized. A common model is the MRSA bacteremia model.

Methodology:

  • Bacterial Strain: A clinical isolate of MRSA, often one that is bioluminescent for in vivo imaging, is used.

  • Infection: Mice are infected intravenously with a specific inoculum of the MRSA strain.

  • Treatment: At a predetermined time post-infection, mice are randomized into treatment groups. Treatment groups may include a vehicle control, different doses of TBI-223, and a comparator antibiotic like linezolid. The drugs are typically administered orally twice daily.

  • Monitoring: The health of the mice is monitored daily. In some studies, the bacterial burden in various organs can be monitored non-invasively using in vivo imaging systems if a bioluminescent strain is used.

  • Outcome Measures: The primary outcome is typically the survival of the mice over a set period (e.g., 14 days). Secondary outcomes can include the bacterial load (colony-forming units, CFU) in various organs (e.g., kidneys, spleen, liver) at the end of the study.[2][4]

Conclusion

TBI-223 is a promising oxazolidinone antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its key advantage lies in its improved safety profile, attributed to its reduced affinity for mitochondrial ribosomes, which translates to a lower potential for myelosuppression compared to linezolid. The quantitative data from in vitro and in vivo studies, along with pharmacokinetic data from early-phase clinical trials, support its continued development for the treatment of tuberculosis and other serious bacterial infections. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other novel oxazolidinone antibiotics.

References

Exploratory

TBI-223: An In-Depth Technical Guide to its Binding Site on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals Introduction TBI-223 is a novel oxazolidinone antibiotic currently under investigation for the treatment of multidrug-resistant bacterial infections, includ...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic currently under investigation for the treatment of multidrug-resistant bacterial infections, including tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[1] Like other members of the oxazolidinone class, TBI-223 exerts its antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1] This technical guide provides a comprehensive overview of the binding site of TBI-223 on the 50S ribosomal subunit, drawing upon structural and biochemical data from closely related oxazolidinones to elucidate its mechanism of action.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for oxazolidinones, including TBI-223, is the disruption of the initiation phase of protein synthesis. By binding to the 50S ribosomal subunit, these antibiotics prevent the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation. Some studies also suggest that oxazolidinones can interfere with the correct positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby stalling the entire process.

The 50S Ribosomal Subunit Binding Site

While a crystal structure of TBI-223 in complex with the 50S ribosomal subunit is not yet publicly available, extensive structural data from other oxazolidinones, such as linezolid, tedizolid, and radezolid, have precisely mapped their binding pocket. It is highly anticipated that TBI-223 binds to the same site in a similar fashion.

The binding site for oxazolidinones is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Specifically, these drugs occupy the A-site of the PTC. This strategic location allows them to sterically hinder the entry of aminoacyl-tRNAs (aa-tRNAs) to the A-site, thereby preventing the elongation of the polypeptide chain.

The binding pocket is predominantly formed by nucleotides of the 23S ribosomal RNA (rRNA) , with minimal direct interaction with ribosomal proteins. Key nucleotide residues that have been identified through crystallographic and cryo-electron microscopy (cryo-EM) studies as being crucial for the binding of oxazolidinones include:

  • U2585: This universally conserved nucleotide is stabilized in a non-productive conformation upon oxazolidinone binding, which is incompatible with peptide bond formation.

  • A2503: This nucleotide is involved in hydrogen bonding with some oxazolidinones.

  • C2452: This residue contributes to the formation of the binding pocket.

  • U2506 and U2584: These nucleotides have been shown to interact with the C-ring extensions of newer oxazolidinones like tedizolid, contributing to their enhanced potency.

The following diagram illustrates the general binding location of oxazolidinones within the peptidyl transferase center of the 50S ribosomal subunit.

G General Binding Site of Oxazolidinones on the 50S Ribosomal Subunit cluster_50S 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) A-Site A-Site Peptidyl Transferase Center (PTC)->A-Site P-Site P-Site Peptidyl Transferase Center (PTC)->P-Site E-Site E-Site Peptidyl Transferase Center (PTC)->E-Site TBI-223 (Oxazolidinone) TBI-223 (Oxazolidinone) TBI-223 (Oxazolidinone)->A-Site Binds to and blocks

Caption: Binding of TBI-223 to the A-site of the PTC.

Quantitative Data

While specific binding affinity data such as the dissociation constant (Kd) for TBI-223 with the ribosome are not yet published, the minimum inhibitory concentration (MIC) values provide a quantitative measure of its antibacterial potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismMIC₅₀ (μg/mL)
Mycobacterium tuberculosis1.50
M. kansasii2.00
Mycobacterium avium complex (MAC)8.00
M. abscessus2.00

Data sourced from MedchemExpress.[2]

For comparison, a study on the older oxazolidinone, eperezolid, reported a dissociation constant (Kd) of approximately 20 µM for its binding to E. coli 50S ribosomal subunits.[3]

Experimental Protocols

The determination of the binding site of antibiotics on the ribosome is a complex process that relies on a combination of structural biology and biochemical techniques. Below are detailed methodologies for key experiments that are typically employed.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complexes

This protocol is based on the methodology used to determine the structures of various oxazolidinones bound to the S. aureus ribosome.[4]

  • Ribosome Purification:

    • Bacterial cells (e.g., Staphylococcus aureus) are grown to mid-log phase and harvested by centrifugation.

    • Cells are lysed, and the lysate is cleared by centrifugation.

    • Crude ribosomes are pelleted through a sucrose cushion.

    • 70S ribosomes are then purified using sucrose density gradient centrifugation.

    • The purity and integrity of the ribosomes are assessed by spectrophotometry and gel electrophoresis.

  • Formation of the Ribosome-TBI-223 Complex:

    • A stock solution of TBI-223 is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Purified 70S ribosomes are thawed and incubated with an excess of TBI-223 (e.g., a final concentration of ~10 µM) at 37°C for 15 minutes, followed by incubation on ice for 1 hour to ensure binding equilibrium.

  • Cryo-EM Grid Preparation and Data Collection:

    • The ribosome-TBI-223 complex solution is applied to glow-discharged cryo-EM grids.

    • The grids are plunge-frozen in liquid ethane using a vitrification robot.

    • Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • The collected movie frames are motion-corrected and aligned.

    • Individual ribosome particles are picked from the micrographs.

    • 2D classification is performed to select for high-quality particles.

    • An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution map of the ribosome-TBI-223 complex.

    • The antibiotic density is then clearly visible in the PTC, allowing for atomic model building and analysis of the interactions.

G Cryo-EM Workflow for TBI-223 Ribosome Complex Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Sucrose Gradient Centrifugation Sucrose Gradient Centrifugation Cell Lysis->Sucrose Gradient Centrifugation Purified 70S Ribosomes Purified 70S Ribosomes Sucrose Gradient Centrifugation->Purified 70S Ribosomes Isolate 70S fraction Incubation with TBI-223 Incubation with TBI-223 Purified 70S Ribosomes->Incubation with TBI-223 Plunge Freezing Plunge Freezing Incubation with TBI-223->Plunge Freezing Cryo-EM Data Collection Cryo-EM Data Collection Plunge Freezing->Cryo-EM Data Collection Image Processing Image Processing Cryo-EM Data Collection->Image Processing 3D Reconstruction 3D Reconstruction Image Processing->3D Reconstruction Atomic Model Building Atomic Model Building 3D Reconstruction->Atomic Model Building Interaction Analysis Interaction Analysis Atomic Model Building->Interaction Analysis

Caption: A simplified workflow for determining the structure of TBI-223 bound to the ribosome using cryo-EM.

In Vitro Ribosome Binding Assay

This biochemical assay can be used to determine the binding affinity of TBI-223 to the ribosome.

  • Preparation of Ribosomes and Radiolabeled TBI-223:

    • Purified 70S ribosomes or 50S subunits are prepared as described above.

    • A radiolabeled version of TBI-223 (e.g., with ³H or ¹⁴C) is required.

  • Binding Reaction:

    • A fixed concentration of ribosomes is incubated with varying concentrations of radiolabeled TBI-223 in a binding buffer.

    • To determine non-specific binding, a parallel set of reactions is prepared with a large excess of non-radiolabeled TBI-223.

  • Separation of Bound and Free Ligand:

    • The reaction mixtures are filtered through a nitrocellulose membrane, which retains the ribosomes and any bound ligand.

    • The membranes are washed to remove any unbound radiolabeled TBI-223.

  • Quantification:

    • The amount of radioactivity on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data Analysis:

    • The specific binding data is plotted against the concentration of free radiolabeled TBI-223.

    • The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., using Scatchard analysis).

Signaling Pathways and Logical Relationships

The interaction of TBI-223 with the ribosome directly impacts the central dogma of molecular biology. The logical relationship is a direct inhibition of a key process, leading to a cascade of downstream effects that ultimately result in bacterial cell death or stasis.

G Inhibitory Pathway of TBI-223 TBI-223 TBI-223 50S Ribosomal Subunit (A-Site) 50S Ribosomal Subunit (A-Site) TBI-223->50S Ribosomal Subunit (A-Site) Binds to Protein Synthesis Initiation Protein Synthesis Initiation 50S Ribosomal Subunit (A-Site)->Protein Synthesis Initiation Inhibits Protein Elongation Protein Elongation 50S Ribosomal Subunit (A-Site)->Protein Elongation Inhibits Bacterial Protein Production Bacterial Protein Production Protein Synthesis Initiation->Bacterial Protein Production Protein Elongation->Bacterial Protein Production Bacterial Growth and Proliferation Bacterial Growth and Proliferation Bacterial Protein Production->Bacterial Growth and Proliferation Leads to cessation of

Caption: The inhibitory cascade initiated by TBI-223 binding to the 50S ribosomal subunit.

Conclusion

TBI-223, as a member of the oxazolidinone class of antibiotics, targets a well-defined and highly conserved binding site on the 50S ribosomal subunit. By occupying the A-site of the peptidyl transferase center, it effectively blocks bacterial protein synthesis. The detailed understanding of this binding site, primarily through structural studies of related compounds, provides a solid foundation for the rational design of next-generation oxazolidinones with improved efficacy and reduced potential for resistance. Further structural and biochemical studies specifically on TBI-223 will be invaluable in refining our understanding of its precise interactions and in supporting its clinical development.

References

Foundational

TBI-223 Resistance Mechanisms in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction TBI-223 is a novel oxazolidinone antibiotic under development for the treatment of tuberculosis (TB), including drug-resistant strains. As with...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic under development for the treatment of tuberculosis (TB), including drug-resistant strains. As with any new antimicrobial agent, a thorough understanding of potential resistance mechanisms is critical for its effective clinical implementation and the development of next-generation therapies. This technical guide provides an in-depth overview of the core resistance mechanisms to TBI-223 in Mycobacterium tuberculosis (M. tuberculosis), based on current scientific understanding. TBI-223 belongs to the same class of drugs as linezolid and targets the bacterial ribosome to inhibit protein synthesis. Consequently, the primary mechanisms of resistance to TBI-223 are analogous to those observed for linezolid, involving genetic mutations in the drug's target site.

Core Resistance Mechanisms

The principal mechanism of resistance to TBI-223 in M. tuberculosis is the alteration of the drug's target, the 50S ribosomal subunit, which prevents effective binding of the antibiotic and subsequent inhibition of protein synthesis. This alteration is primarily caused by specific point mutations in the genes encoding the 23S ribosomal RNA (rrl) and ribosomal proteins L3 (rplC) and L4 (rplD).

Target Modification: The Primary Driver of Resistance

Mutations in the V domain of the 23S rRNA are a well-established cause of oxazolidinone resistance. These mutations are believed to directly interfere with the binding of TBI-223 to the peptidyl transferase center (PTC) of the ribosome. Similarly, mutations in the ribosomal proteins L3 and L4, which are integral components of the 50S subunit in close proximity to the PTC, can also confer resistance. It is hypothesized that these protein alterations allosterically affect the conformation of the 23S rRNA, thereby reducing the binding affinity of TBI-223.

Studies on linezolid-resistant M. tuberculosis have shown that mutations in rplC are associated with higher levels of resistance compared to mutations in rrl[1]. Given the structural and functional similarity between TBI-223 and linezolid, a similar pattern of resistance levels is anticipated for TBI-223.

Potential Secondary Resistance Mechanisms

While target modification is the predominant resistance mechanism, other factors could potentially contribute to reduced susceptibility to TBI-223. In Mycobacterium abscessus, a non-tuberculous mycobacterium, loss-of-function mutations in the transcriptional regulator MAB_4384, which represses the MmpL5-MmpS5 drug efflux pump, have been shown to confer low-level cross-resistance to TBI-223. Although not yet demonstrated in M. tuberculosis, the role of efflux pumps in intrinsic or acquired low-level resistance to TBI-223 warrants further investigation.

Quantitative Data on TBI-223 Susceptibility

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) of TBI-223 and linezolid against susceptible and resistant strains of M. tuberculosis. Due to the novelty of TBI-223, specific MIC data for strains with defined mutations are not yet widely available. However, the strong cross-resistance observed between linezolid and TBI-223 allows for informed inferences.

Table 1: In Vitro Activity of TBI-223 against Susceptible M. tuberculosis

CompoundStrainMIC50 (µg/mL)
TBI-223M. tuberculosis1.50[2]

Table 2: Linezolid MICs in M. tuberculosis with Characterized Resistance Mutations

GeneMutationAmino Acid ChangeLinezolid MIC (µg/mL)Expected TBI-223 MIC
rplCT460CC154R>2High (>16 µg/mL)
rrlG2270T-1Elevated
rrlG2814T-4Elevated
rrlG2061T-HighHigh (>16 µg/mL)
rrlG2576T-HighHigh (>16 µg/mL)
rplD-Arg126His>16High (>16 µg/mL)[3]

Note: Expected TBI-223 MICs are inferred from studies showing that linezolid-resistant strains exhibit high MICs (>16 µg/mL) to TBI-223[4].

Experimental Protocols

Generation of TBI-223-Resistant M. tuberculosis Mutants

In vitro resistant mutants are essential for studying resistance mechanisms. A common method for their generation is through spontaneous mutation selection.

Protocol: Spontaneous Mutant Selection

  • Prepare a high-density culture: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to late-log phase.

  • Plate on selective media: Spread a high concentration of the bacterial suspension (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H11 agar plates containing TBI-223 at a concentration 2-4 times the MIC of the parental strain.

  • Incubate: Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

  • Confirm resistance: Pick individual colonies and re-streak them onto a fresh 7H11 agar plate containing the same concentration of TBI-223 to confirm their resistance. Also, streak onto a drug-free plate to ensure viability.

  • Culture for further analysis: Inoculate confirmed resistant colonies into 7H9 broth for MIC determination and genomic DNA extraction.

Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for determining the MIC of anti-tubercular agents.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Prepare drug dilutions: In a 96-well microplate, prepare two-fold serial dilutions of TBI-223 in 7H9 broth. The final volume in each well should be 100 µL. Include drug-free wells as growth controls.

  • Prepare bacterial inoculum: Grow M. tuberculosis strains (wild-type and resistant mutants) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Inoculate the plate: Add 100 µL of the diluted bacterial suspension to each well of the microplate.

  • Incubate: Seal the plate and incubate at 37°C for 5-7 days.

  • Add Alamar Blue: Prepare a fresh solution of Alamar Blue reagent and add 20 µL to each well.

  • Incubate and read results: Re-incubate the plate for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Identification of Resistance-Conferring Mutations

Whole-genome sequencing (WGS) is the gold standard for identifying all genetic mutations in resistant isolates compared to the susceptible parent strain.

Protocol: Whole-Genome Sequencing Analysis

  • Genomic DNA extraction: Extract high-quality genomic DNA from both the parental susceptible strain and the TBI-223-resistant mutants using a validated mycobacterial DNA extraction kit.

  • Library preparation and sequencing: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocols (e.g., Illumina). Perform paired-end sequencing on a suitable platform to achieve adequate genome coverage (e.g., >30x).

  • Bioinformatic analysis:

    • Quality control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

    • Read mapping: Align the quality-filtered reads from both the resistant and parental strains to a reference M. tuberculosis genome (e.g., H37Rv).

    • Variant calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutant's genome by comparing it to the parental strain's genome.

    • Annotation and filtering: Annotate the identified variants to determine their location (e.g., in which gene) and predicted effect (e.g., synonymous, non-synonymous). Focus on non-synonymous mutations in the rrl, rplC, and rplD genes, as these are the most likely candidates for conferring TBI-223 resistance.

Visualizations

Signaling Pathway of TBI-223 Action and Resistance

G cluster_drug_action TBI-223 Mechanism of Action cluster_resistance Resistance Mechanisms TBI-223 TBI-223 50S_Subunit 50S Ribosomal Subunit (PTC) TBI-223->50S_Subunit Binds to Reduced_Binding Reduced TBI-223 Binding TBI-223->Reduced_Binding Ineffective Binding Inhibition 50S_Subunit->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis rrl_mutation rrl Gene Mutation (23S rRNA) Altered_Target Altered 50S Subunit rrl_mutation->Altered_Target rplC_mutation rplC Gene Mutation (Ribosomal Protein L3) rplC_mutation->Altered_Target Altered_Target->Reduced_Binding Continued_Synthesis Continued Protein Synthesis Reduced_Binding->Continued_Synthesis

Caption: Mechanism of TBI-223 action and target-based resistance.

Experimental Workflow for Resistance Characterization

G cluster_generation Mutant Generation cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis Start M. tuberculosis (Susceptible Strain) Culture High-Density Culture Start->Culture Plating Plate on TBI-223 Containing Agar Culture->Plating Incubation Incubate 3-4 Weeks Plating->Incubation Selection Select Resistant Colonies Incubation->Selection Confirmation Confirm Resistance Selection->Confirmation MIC_Assay MIC Determination (MABA) Confirmation->MIC_Assay gDNA_Extraction Genomic DNA Extraction Confirmation->gDNA_Extraction MIC_Result Quantitative Resistance Level (MIC Value) MIC_Assay->MIC_Result WGS Whole-Genome Sequencing gDNA_Extraction->WGS Bioinformatics Bioinformatic Analysis (Variant Calling) WGS->Bioinformatics Mutation_ID Identify Mutations in rrl, rplC, rplD Bioinformatics->Mutation_ID

References

Exploratory

TBI-223 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TBI-223, a novel oxazolidinone antibiotic. TBI-223 is cu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TBI-223, a novel oxazolidinone antibiotic. TBI-223 is currently under development for the treatment of tuberculosis (TB) and has demonstrated promising activity against multidrug-resistant strains. This document summarizes key quantitative data, details experimental protocols, and visualizes important biological pathways and workflows to support further research and development in this area.

Core Structure and Mechanism of Action

TBI-223 belongs to the oxazolidinone class of antibiotics, which are synthetic compounds that inhibit bacterial protein synthesis.[1] The core structure of these antibiotics features a 2-oxazolidinone ring. TBI-223 is a derivative of linezolid, the first clinically approved oxazolidinone. A key structural modification in TBI-223 is the replacement of linezolid's morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety.[2][3] This modification has been a key focus of research to improve the safety and efficacy profile of this antibiotic class.[2]

The mechanism of action of oxazolidinones involves the inhibition of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4][5] By binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, these drugs prevent the formation of a functional 70S initiation complex, thereby halting protein synthesis.[4][5] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.

Bacterial Ribosome Bacterial Ribosome 50S Subunit 50S Subunit 70S Initiation Complex 70S Initiation Complex 50S Subunit->70S Initiation Complex 30S Subunit 30S Subunit 30S Subunit->70S Initiation Complex Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis TBI-223 TBI-223 Inhibition TBI-223->Inhibition Inhibition->50S Subunit

Mechanism of action of TBI-223.

Structure-Activity Relationship (SAR) Studies

The development of TBI-223 and related analogs has focused on optimizing antibacterial potency while minimizing toxicity, a significant challenge with earlier oxazolidinones like linezolid. A key toxicity concern is myelosuppression, which is linked to the inhibition of mitochondrial protein synthesis (MPS).[6] Therefore, SAR studies aim to identify modifications that enhance selectivity for bacterial ribosomes over mammalian mitochondrial ribosomes.

The replacement of the morpholine ring in linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety in TBI-223 is a critical modification that has been explored to improve the drug's properties.[2] A study by Gadekar et al. investigated a series of these azaspiro analogs, providing valuable insights into the SAR of this scaffold. The following table summarizes the in vitro antibacterial activity of selected analogs against various bacterial strains.

CompoundR GroupM. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Linezolid -----
Analog 1 Acetyl1.560.53>1000.58
Analog 2 4-(trifluoromethyl)benzoyl>501.05>100>100
Analog 3 Nicotinoyl3.121.05>1002.34
Analog 4 Isonicotinoyl3.121.05>1002.34

Data extracted from Gadekar et al. Please refer to the original publication for the full dataset and experimental details.

Key SAR Insights:

  • Spirocyclic Scaffold: The 2-oxa-6-azaspiro[3.3]heptane moiety is a viable bioisosteric replacement for the morpholine ring of linezolid, retaining potent antibacterial activity.[2]

  • C5-Substituent: The nature of the substituent at the C5 position of the oxazolidinone ring significantly influences the antibacterial spectrum and potency.

  • Gram-Negative Activity: While potent against Gram-positive bacteria and M. tuberculosis, the analogs generally show weak activity against E. coli. However, some modifications demonstrate activity against P. aeruginosa.

Quantitative Data Summary

This section provides a summary of the available quantitative data for TBI-223, including its in vitro activity, pharmacokinetic parameters in preclinical models, and its safety profile concerning mitochondrial protein synthesis.

In Vitro Antibacterial Activity of TBI-223
OrganismStrainMIC (µg/mL)
Mycobacterium tuberculosisH37Rv1.56[2]
Staphylococcus aureus-0.53[2]
Escherichia coli->100[2]
Pseudomonas aeruginosa-0.58[2]
Staphylococcus aureus (MRSA)SAP231 (USA300)4[5]
Preclinical Pharmacokinetic Parameters
SpeciesDoseRouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T1/2 (h)
Mouse100 mg/kgOral---3[7]
Rat-----8[7]
Dog----6.6 (CL/F)-

Note: Detailed Cmax and Tmax values were not available in the provided search results.

Safety Profile: Mitochondrial Protein Synthesis Inhibition

A key advantage of TBI-223 over linezolid is its improved safety profile, specifically the reduced inhibition of mammalian mitochondrial protein synthesis.

CompoundIC50 for MPS Inhibition (µM)
TBI-223 >74[7]
Linezolid 8[7]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Mycobacterium tuberculosis

This protocol is based on the EUCAST reference method.

prep_plate Prepare 96-well microtiter plate with serial dilutions of TBI-223 in Middlebrook 7H9 broth. prep_inoculum Prepare a standardized inoculum of M. tuberculosis H37Rv (e.g., 0.5 McFarland). inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate plates at 37°C for 7-21 days. inoculate->incubate read Read MIC as the lowest drug concentration showing no visible growth. incubate->read

Broth microdilution MIC assay workflow.

Methodology:

  • Preparation of Drug Dilutions: A two-fold serial dilution of TBI-223 is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive and negative control wells are included.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 21 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vitro Mitochondrial Protein Synthesis (MPS) Inhibition Assay

This assay is crucial for assessing the potential for myelosuppression.

cell_culture Culture mammalian cells (e.g., HepG2) and expose to varying concentrations of TBI-223. radiolabel Incubate cells with a radiolabeled amino acid (e.g., 35S-methionine). cell_culture->radiolabel isolate_mito Isolate mitochondria from the treated cells. radiolabel->isolate_mito measure_incorp Measure the incorporation of the radiolabel into mitochondrial proteins. isolate_mito->measure_incorp calc_ic50 Calculate the IC50 value for MPS inhibition. measure_incorp->calc_ic50

Mitochondrial protein synthesis inhibition assay workflow.

Methodology:

  • Cell Culture and Treatment: A suitable mammalian cell line (e.g., HepG2) is cultured and exposed to a range of concentrations of TBI-223 and a control compound (e.g., linezolid).

  • Radiolabeling: The cells are incubated with a radiolabeled amino acid, such as 35S-methionine, which will be incorporated into newly synthesized proteins.

  • Mitochondrial Isolation: After the incubation period, the cells are harvested, and the mitochondria are isolated through differential centrifugation.

  • Measurement of Protein Synthesis: The amount of radiolabel incorporated into the mitochondrial proteins is quantified using techniques like scintillation counting or autoradiography of SDS-PAGE gels.

  • IC50 Determination: The concentration of the drug that inhibits mitochondrial protein synthesis by 50% (IC50) is calculated from the dose-response curve.

Conclusion

TBI-223 represents a promising next-generation oxazolidinone antibiotic with potent activity against Mycobacterium tuberculosis and an improved safety profile compared to linezolid. The key structural modification, the 2-oxa-6-azaspiro[3.3]heptane moiety, appears to be crucial for this improved profile. The structure-activity relationship studies, although limited in the public domain for a broad series of TBI-223 analogs, indicate that further optimization of the C5-substituent could lead to compounds with an even broader spectrum of activity. The detailed experimental protocols provided herein should facilitate further research into this important class of antibiotics. Continued investigation into the SAR of this novel scaffold is warranted to develop new and improved treatments for tuberculosis and other challenging bacterial infections.

References

Foundational

Preclinical Pharmacology of TBI-223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the preclinical pharmacology of TBI-223, a novel oxazolidinone antibiotic. The information presented i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of TBI-223, a novel oxazolidinone antibiotic. The information presented is collated from available preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action

TBI-223 belongs to the oxazolidinone class of antibiotics and exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] Specifically, it binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2][3] This binding action blocks the formation of the initiation complex, a critical step in protein synthesis, thereby preventing the translation of bacterial messenger RNA (mRNA) into proteins and ultimately leading to the cessation of bacterial growth.[2][3]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis TBI_223 TBI-223 TBI_223->50S_subunit Binds to 23S rRNA fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex mRNA mRNA mRNA->70S_initiation_complex Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

Mechanism of action of TBI-223.

In Vitro Activity

TBI-223 has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as against Mycobacterium tuberculosis (Mtb).[1][4][5]

OrganismMIC50 (µg/mL)Medium
Mycobacterium tuberculosis1.507H9 medium[5]
M. kansasii2.007H9 medium[5]
M. avium complex (MAC)8.007H9 medium[5]
M. abscessus complex (MAbC)2.007H9 medium[5]

In Vivo Efficacy

The in vivo efficacy of TBI-223 has been evaluated in several preclinical mouse models of infection, demonstrating comparable efficacy to linezolid.[1][6]

Murine Models of MRSA Infection

TBI-223 was effective in mouse models of MRSA bacteremia, skin and soft tissue infection (SSTI), and orthopedic implant-associated infection.[1][6]

ModelDosing Regimen (TBI-223)Key Findings
Bacteremia80 and 160 mg/kg, twice dailyAchieved 100% survival rate, while all sham-treated mice succumbed by day 4. Significantly reduced CFU counts in heart, liver, and kidneys.[5]
Skin Wound Infection80 and 160 mg/kg, twice dailySignificantly reduced lesion size and bacterial burden in the skin compared to sham treatment.[1][5]
Orthopedic Implant-Associated Infection80 and 160 mg/kg, twice dailySignificantly reduced bacterial burden in joint tissue and on implants compared to sham treatment.[1][5]
Murine Model of Tuberculosis

In a mouse model of tuberculosis, TBI-223 demonstrated the potential to replace linezolid in combination regimens.[2][3] When combined with bedaquiline and pretomanid for 4 weeks, TBI-223 showed no significant difference in bactericidal activity or relapse rates compared to the same regimen with linezolid.[2][3]

Pharmacokinetics

Pharmacokinetic properties of TBI-223 have been characterized in mice, rats, and dogs, showing good oral bioavailability.[3][4]

SpeciesDoseAUC (µg·h/mL)T1/2 (h)Bioavailability
MouseNot Specified179.4 ± 19.13.0 ± 0.4Good[1][3]
RatNot SpecifiedNot Specified8High[4]
DogNot SpecifiedNot SpecifiedNot SpecifiedHigh[4]

A study in mice determined that a twice-daily dose of 80 mg/kg of TBI-223 provided an area under the concentration-time curve (AUC) of 179.4 ± 19.1 µg·h/mL and a half-life of 3.0 ± 0.4 h.[1]

Safety and Toxicology

A key feature of TBI-223 is its potentially improved safety profile compared to linezolid, particularly concerning myelosuppression.[1][6]

ParameterTBI-223Linezolid
Mammalian Mitochondrial Protein Synthesis IC50>74 µM (>27 µg/mL)[4][7]8 µM[4]
Bone Marrow ToxicityLess pronounced than linezolid in animal models.[2][3] No bone marrow toxicity observed in a 14-day dog study at the highest dose of 150 mg/kg.[4]Known to cause myelosuppression.[1]

TBI-223 exhibited significantly reduced inhibition of mammalian mitochondrial protein synthesis compared to linezolid, with an IC50 of >74 μM versus 8 μM for linezolid.[4] This suggests a lower potential for mitochondrial toxicity-related adverse events.[7] In a 14-day toxicity study in dogs, no bone marrow toxicity was observed with TBI-223 at the highest tested dose of 150 mg/kg daily.[4]

Experimental Protocols

In Vivo MRSA Bacteremia Model Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of TBI-223 in a murine model of MRSA bacteremia.

Start Start Inoculation Intravenous inoculation of mice with bioluminescent MRSA (e.g., 5 x 10^7 CFUs) Start->Inoculation Treatment_Initiation Initiate treatment 4 hours post-infection Inoculation->Treatment_Initiation Treatment_Groups Treatment Groups: - TBI-223 (e.g., 80, 160 mg/kg) - Linezolid (e.g., 40, 80 mg/kg) - Sham (Vehicle) Treatment_Initiation->Treatment_Groups Dosing_Schedule Administer treatment twice daily for a specified duration (e.g., 7 days) Treatment_Groups->Dosing_Schedule Monitoring Monitor survival and bacterial burden (e.g., via in vivo bioluminescence imaging) Dosing_Schedule->Monitoring Endpoint_Analysis Endpoint Analysis: - Harvest organs (heart, liver, kidneys) - Determine bacterial load (CFU counts) Monitoring->Endpoint_Analysis Data_Comparison Compare CFU counts and survival rates between treatment groups Endpoint_Analysis->Data_Comparison End End Data_Comparison->End

Workflow for a murine MRSA bacteremia model.

Protocol Details:

  • Animal Model: C57BL/6 mice are commonly used.[5]

  • Bacterial Strain: A bioluminescent strain of MRSA, such as USA300 SAP231, allows for real-time, non-invasive monitoring of the infection.[1]

  • Inoculation: Mice are infected via intravenous injection (e.g., retro-orbital vein) with a specific inoculum size (e.g., 5 x 107 Colony Forming Units - CFUs).[1]

  • Treatment: Treatment is initiated a few hours post-infection. TBI-223 and the comparator drug (linezolid) are typically administered orally twice daily for a period of 7 days.[1][5]

  • Monitoring and Endpoints: Survival is monitored daily. Bacterial burden in various organs (e.g., heart, liver, kidneys) is quantified by CFU counting at the end of the study.[5] In vivo bioluminescence imaging can be used to track the infection over time.[5]

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The MIC of TBI-223 against various bacterial strains is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the drug in a liquid growth medium (e.g., 7H9 medium for mycobacteria) in microtiter plates.[5] A standardized inoculum of the test organism is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.

References

Protocols & Analytical Methods

Method

Tbi-223: In Vivo Pharmacokinetics and Pharmacodynamics - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Tbi-223, a novel oxazolidinone antibiotic....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Tbi-223, a novel oxazolidinone antibiotic. The information is intended to guide researchers, scientists, and drug development professionals in designing and interpreting preclinical and clinical studies.

Introduction

Tbi-223 is a next-generation oxazolidinone antibiotic designed for improved safety and efficacy, particularly against drug-resistant bacteria. Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Preclinical and early clinical data suggest that Tbi-223 possesses a favorable pharmacokinetic profile and potent antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). A key feature of Tbi-223 is its potentially improved safety profile, with a reduced propensity for mitochondrial protein synthesis inhibition compared to linezolid, which may translate to a lower risk of myelosuppression and other adverse effects.[1][2]

Pharmacokinetics (PK)

Tbi-223 has demonstrated high oral bioavailability across multiple species, a critical attribute for patient compliance and outpatient treatment. The pharmacokinetic parameters vary across species, as summarized below.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Tbi-223.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Tbi-223

SpeciesDoseAUC (µg·hr/mL)Cmax (µg/mL)t1/2 (hr)BioavailabilityClearance
Mouse 100 mg/kg (oral)179.4 ± 19.1-3.0 ± 0.4High-
Rat ---8High-
Dog ----High6.6 mL/min/kg

Data compiled from publicly available sources.[1]

Clinical Pharmacokinetics

Phase 1 clinical trials in healthy adult volunteers have provided initial human pharmacokinetic data for Tbi-223.

Table 2: Summary of Phase 1 Clinical Pharmacokinetic Parameters of Tbi-223 (Single Ascending Dose)

Dose Range (single oral)AUC (µg·hr/mL)Cmax (µg/mL)t1/2 (hr)
Up to 2,600 mgNearly dose-proportional-1.9 - 3.8

Data from a single-ascending dose study in healthy adults.[2][3]

Pharmacodynamics (PD)

The pharmacodynamic activity of Tbi-223 has been evaluated in various in vivo models of infection, demonstrating its efficacy against key bacterial pathogens.

In Vivo Efficacy Against M. tuberculosis

Tbi-223 has shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in mouse infection models.[1] It has been investigated as a potential replacement for linezolid in combination regimens with bedaquiline and pretomanid.[1]

In Vivo Efficacy Against MRSA

Tbi-223 has demonstrated efficacy comparable to linezolid in several mouse models of MRSA infection, including bacteremia, skin and soft tissue infection, and orthopedic implant-associated infection.[4][5]

Table 3: Summary of In Vivo Efficacy of Tbi-223 in Mouse MRSA Infection Models

Infection ModelTbi-223 Dosing RegimenComparatorOutcome
Bacteremia 80 and 160 mg/kg (twice daily)Linezolid (40 and 80 mg/kg, twice daily)Comparable dose-dependent efficacy in reducing bacterial burden and improving survival.[5]
Skin Wound Infection 80 and 160 mg/kg (twice daily)Linezolid (40 and 80 mg/kg, twice daily)Comparable dose-dependent efficacy in reducing bacterial burden and disease severity.[5]
Orthopedic Implant-Associated Infection 80 and 160 mg/kg (twice daily)Linezolid (40 and 80 mg/kg, twice daily)Comparable dose-dependent efficacy in reducing bacterial burden.[5]

Safety and Tolerability

Preclinical safety studies have indicated a favorable safety margin for Tbi-223 compared to linezolid.

Table 4: Summary of Preclinical Safety Data for Tbi-223

SpeciesStudy DurationNOAEL (No-Observed-Adverse-Effect Level)Key Findings
Rat 28-dayMale: 200 mg/kg/day, Female: 75 mg/kg/dayNo hematological changes or bone marrow toxicity observed at exposures significantly higher than the efficacious exposure in mice.[1]
Dog 14-day150 mg/kg/dayNo bone marrow toxicity observed at the highest dose tested.[1]

In Phase 1 clinical trials, Tbi-223 was generally safe and well-tolerated in healthy adults at single doses up to 2,600 mg and multiple daily doses up to 2,400 mg over 14 days.[2][3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tbi-223, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.

Tbi-223_Mechanism_of_Action 30S_Subunit 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 30S_Subunit->Initiation_Complex 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Tbi_223 Tbi-223 Tbi_223->50S_Subunit Tbi_223->Initiation_Complex Prevents formation

Caption: Mechanism of action of Tbi-223.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies of Tbi-223.

Preclinical_PK_Workflow Dosing Drug Administration (e.g., oral gavage) Sampling Serial Blood Sampling (e.g., tail vein, retro-orbital) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalytical Method (LC-MS/MS) Processing->Analysis PK_Modeling Pharmacokinetic Analysis (e.g., NCA, compartmental modeling) Analysis->PK_Modeling Results PK Parameters (AUC, Cmax, t1/2, etc.) PK_Modeling->Results

Caption: Workflow for preclinical pharmacokinetic studies.

Experimental Workflow for In Vivo Efficacy Studies (Mouse MRSA Model)

This diagram outlines the general workflow for assessing the in vivo efficacy of Tbi-223 in a mouse model of MRSA infection.

InVivo_Efficacy_Workflow Infection Induction of Infection (e.g., intravenous, subcutaneous) Treatment Treatment Initiation (Tbi-223, Comparator, Vehicle) Infection->Treatment Monitoring Daily Monitoring (Clinical signs, body weight) Treatment->Monitoring Endpoint Endpoint Assessment Monitoring->Endpoint Bacterial_Load Bacterial Burden Quantification (CFU counting from tissues) Endpoint->Bacterial_Load Histopathology Histopathological Analysis Endpoint->Histopathology Survival Survival Analysis Endpoint->Survival

Caption: Workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Protocol: Preclinical Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Tbi-223 in mice following oral administration.

Materials:

  • Tbi-223

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male or female BALB/c mice (6-8 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least 3 days prior to the experiment.

  • Dosing Formulation: Prepare a homogenous suspension of Tbi-223 in the vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the Tbi-223 formulation to each mouse via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of Tbi-223 in the plasma samples using a validated LC-MS/MS method (see Protocol 6.2).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

Protocol: Representative LC-MS/MS Method for Quantification of Tbi-223 in Plasma

Objective: To quantify the concentration of Tbi-223 in plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 analytical column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Internal standard (IS) (e.g., a stable isotope-labeled Tbi-223 or a structurally similar compound)

  • Plasma samples, calibration standards, and quality control samples

  • Protein precipitation solvent (e.g., acetonitrile with IS)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality controls on ice.

    • To a 50 µL aliquot of each plasma sample, add 150 µL of the protein precipitation solvent containing the internal standard.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution with mobile phases A and B.

    • Detect Tbi-223 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Integrate the peak areas of Tbi-223 and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (Tbi-223/IS) against the nominal concentration of the calibration standards.

    • Determine the concentration of Tbi-223 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol: Mouse Model of MRSA Skin and Soft Tissue Infection

Objective: To evaluate the in vivo efficacy of Tbi-223 in a mouse model of MRSA skin and soft tissue infection.

Materials:

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic soy broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Male or female BALB/c mice (6-8 weeks old)

  • Electric shaver and depilatory cream

  • Syringes and needles

  • Calipers

  • Tbi-223 and vehicle for administration

  • Surgical instruments for tissue collection

  • Homogenizer

  • Tryptic soy agar (TSA) plates

Procedure:

  • Inoculum Preparation:

    • Culture the MRSA strain overnight in TSB.

    • Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse and apply depilatory cream to remove the remaining hair.

    • Inject a defined volume (e.g., 50 µL) of the MRSA suspension subcutaneously into the shaved area.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with Tbi-223, a comparator drug (e.g., linezolid), or vehicle control.

    • Administer the treatments at the desired dose and frequency (e.g., twice daily by oral gavage) for a specified duration (e.g., 3-7 days).

  • Monitoring and Endpoint Assessment:

    • Monitor the mice daily for clinical signs of infection and measure the size of the skin lesions using calipers.

    • At the end of the treatment period, euthanize the mice.

    • Aseptically excise the skin lesion and a surrounding margin of tissue.

    • Homogenize the tissue in a known volume of PBS.

    • Perform serial dilutions of the tissue homogenate and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the lesion sizes and bacterial loads in the Tbi-223-treated groups to the control and comparator groups to determine efficacy.

Conclusion

Tbi-223 is a promising new oxazolidinone antibiotic with a favorable pharmacokinetic profile and potent in vivo activity against clinically important pathogens. Its improved preclinical safety profile compared to earlier-generation oxazolidinones suggests it may offer a better-tolerated treatment option. The protocols and data presented in this document provide a foundation for further research and development of Tbi-223.

References

Application

Application Notes and Protocols for Determining Tbi-223 In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Tbi-223 is a novel oxazolidinone antibiotic under development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbi-223 is a novel oxazolidinone antibiotic under development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1][2] As a member of the oxazolidinone class, its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Specifically, Tbi-223 binds to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a crucial step in bacterial translation.[5][6] A significant advantage of Tbi-223 is its potentially improved safety profile compared to linezolid, another oxazolidinone, particularly with respect to mitochondrial toxicity and subsequent myelosuppression.[1][7]

These application notes provide detailed protocols for key in vitro assays to determine the activity of Tbi-223, facilitating its evaluation and development. The described methods are essential for characterizing its antibacterial potency and selectivity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tbi-223 exerts its antibacterial effect by targeting the bacterial ribosome. The drug binds to the 50S ribosomal subunit, interfering with the positioning of the initiator tRNA (fMet-tRNA) in the P-site and preventing its interaction with the start codon on the mRNA. This blockade of the formation of the 70S initiation complex effectively halts protein synthesis, leading to a bacteriostatic effect.

Mechanism of Tbi-223 Action cluster_initiation Bacterial Protein Synthesis Initiation cluster_inhibition Inhibition by Tbi-223 30S_subunit 30S Ribosomal Subunit mRNA mRNA 30S_subunit->mRNA binds fMet_tRNA Initiator tRNA (fMet-tRNA) mRNA->fMet_tRNA binds 50S_subunit 50S Ribosomal Subunit fMet_tRNA->50S_subunit joins to form 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex Blocked_Complex Blocked Initiation Complex 50S_subunit->Blocked_Complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Tbi_223 Tbi-223 Tbi_223->50S_subunit binds to No_Protein_Synthesis No Protein Synthesis Blocked_Complex->No_Protein_Synthesis

Caption: Tbi-223 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Quantitative Data Summary

The following tables summarize the in vitro activity of Tbi-223 in comparison to linezolid.

Table 1: Minimum Inhibitory Concentration (MIC) of Tbi-223 and Linezolid against various bacterial strains.

OrganismTbi-223 MIC (µg/mL)Linezolid MIC (µg/mL)Reference
Mycobacterium tuberculosis1.50 (MIC₅₀)0.25 - 1.0 (MIC₉₀)[8][9][10]
M. kansasii2.00 (MIC₅₀)Not Reported[8]
M. avium complex (MAC)8.00 (MIC₅₀)Not Reported[8]
M. abscessus complex (MAbC)2.00 (MIC₅₀)Not Reported[8]
Staphylococcus aureus (MRSA)4 times higher than Linezolid1 - 4[5][11]

Table 2: In Vitro Toxicity Profile of Tbi-223 and Linezolid.

AssayTbi-223LinezolidReference
Mitochondrial Protein Synthesis (MPS) Inhibition IC₅₀ (HepG2 cells)68 µg/mL (>74 µM)8 µM[1][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC Determination Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of Tbi-223 in a 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Tbi-223 and control antibiotics (e.g., linezolid)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria)[8]

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of Tbi-223 in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of Tbi-223 in the broth medium directly in the 96-well plate to achieve the desired concentration range.

    • Include a positive control (no drug) and a negative control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain to the logarithmic phase in the appropriate broth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the drug dilutions.

    • Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Tbi-223 that completely inhibits visible growth.[12]

    • Alternatively, a plate reader can be used to measure absorbance at 600 nm.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay directly measures the effect of Tbi-223 on the translation of a reporter mRNA in a cell-free bacterial system.

Protein Synthesis Inhibition Assay Start Start Prepare_Lysate Prepare bacterial cell-free extract (S30 lysate) Start->Prepare_Lysate Setup_Reaction Set up reaction mix: lysate, mRNA (e.g., luciferase), amino acids, energy source Prepare_Lysate->Setup_Reaction Add_Tbi223 Add varying concentrations of Tbi-223 Setup_Reaction->Add_Tbi223 Incubate_Reaction Incubate at 37°C for 1 hour Add_Tbi223->Incubate_Reaction Measure_Signal Measure reporter signal (e.g., luminescence for luciferase) Incubate_Reaction->Measure_Signal Calculate_Inhibition Calculate % inhibition relative to control Measure_Signal->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vitro bacterial protein synthesis inhibition assay.

Materials:

  • Tbi-223

  • Bacterial S30 cell-free extract system (e.g., from E. coli)

  • Reporter mRNA (e.g., luciferase mRNA)

  • Amino acid mixture (can include a radiolabeled amino acid like [³⁵S]-methionine)

  • Energy source (ATP, GTP)

  • Reaction buffer

  • Detection reagents (e.g., luciferin for luciferase assay) or scintillation counter

Protocol:

  • Reaction Setup:

    • In a microfuge tube, combine the S30 cell-free extract, reaction buffer, amino acid mixture, and reporter mRNA.

    • Add Tbi-223 at various concentrations. Include a no-drug control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes to allow for protein synthesis.

  • Detection:

    • If using a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.[13]

    • If using a radiolabeled amino acid, the synthesized protein is precipitated, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each Tbi-223 concentration relative to the no-drug control.

    • Determine the IC₅₀ value, which is the concentration of Tbi-223 that inhibits protein synthesis by 50%.

Mitochondrial Protein Synthesis (MPS) Inhibition Assay

This assay assesses the potential toxicity of Tbi-223 by measuring its effect on mitochondrial protein synthesis in a human cell line.

MPS Inhibition Assay Workflow Start Start Culture_Cells Culture human cells (e.g., HepG2) Treat_Cells Treat cells with varying concentrations of Tbi-223 and a cytoplasmic translation inhibitor (e.g., emetine) Pulse_Label Pulse-label with [³⁵S]-methionine Lyse_Cells Lyse cells and isolate proteins Run_SDS_PAGE Separate proteins by SDS-PAGE Visualize_Bands Visualize radiolabeled mitochondrial proteins by autoradiography Quantify_Inhibition Quantify band intensity to determine IC₅₀ End End

Caption: Workflow for the mitochondrial protein synthesis (MPS) inhibition assay.

Materials:

  • Tbi-223 and a positive control (e.g., chloramphenicol)

  • Human cell line (e.g., HepG2)[8]

  • Cell culture medium

  • Cytoplasmic translation inhibitor (e.g., emetine)

  • [³⁵S]-methionine

  • Lysis buffer

  • Reagents for SDS-PAGE and autoradiography

Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to 75-90% confluency.

    • Incubate the cells with a cytoplasmic translation inhibitor for a short period to block cytosolic protein synthesis.

    • Add Tbi-223 at various concentrations and incubate.

  • Radiolabeling:

    • Add [³⁵S]-methionine to the medium and incubate to label newly synthesized mitochondrial proteins.[14]

  • Protein Extraction and Separation:

    • Wash the cells and lyse them to extract total protein.

    • Separate the proteins by SDS-PAGE.

  • Detection and Analysis:

    • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled mitochondrial proteins.

    • Quantify the intensity of the protein bands corresponding to mitochondrial-encoded proteins.

    • Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.[15]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of Tbi-223. Consistent and accurate application of these assays is crucial for understanding the therapeutic potential and safety profile of this promising anti-tuberculosis candidate. The provided data and methodologies will aid researchers in the continued development and evaluation of Tbi-223 and other novel oxazolidinone antibiotics.

References

Method

Determining the Potency of a Novel Antibiotic: Application Notes and Protocols for Tbi-223 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Tbi-223, a novel...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Tbi-223, a novel oxazolidinone antibiotic. Tbi-223 has demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Accurate and reproducible MIC data are crucial for the preclinical and clinical development of this promising therapeutic agent.

Introduction to Tbi-223

Tbi-223 is an orally active oxazolidinone antibiotic that inhibits bacterial protein synthesis.[3][4] Its mechanism of action involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein translation.[4][5] Preclinical studies have indicated that Tbi-223 possesses a potentially improved safety profile compared to linezolid, another member of the oxazolidinone class, particularly concerning myelosuppression.[2][4] Tbi-223 is currently under clinical investigation for the treatment of tuberculosis.[6][7][8][9]

Tbi-223 MIC Data Summary

The following tables summarize the currently available MIC data for Tbi-223 against various bacterial species. This information has been compiled from multiple preclinical studies.

Table 1: Tbi-223 MIC against Mycobacterium Species

OrganismMIC₅₀ (µg/mL)MediumReference
Mycobacterium tuberculosis1.507H9[3]
Mycobacterium kansasii2.007H9[3]
Mycobacterium avium complex (MAC)8.007H9[3]
Mycobacterium abscessus complex (MAbC)2.007H9[3]

Table 2: Tbi-223 MIC against Staphylococcus aureus

StrainMIC (µg/mL)NotesReference
Linezolid-Susceptible (n=5)4x higher than linezolidBroth microdilution[4]
Linezolid-Resistant (n=5)>16Broth microdilution[4]
SAP231 (USA300 LAC derivative)4Broth microdilution[4]

Signaling Pathway: Oxazolidinone Mechanism of Action

The following diagram illustrates the mechanism of action of oxazolidinone antibiotics, including Tbi-223, at the bacterial ribosome.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_subunit->Protein_Synthesis_Blocked Prevents formation of 70S initiation complex 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA tRNA fMet-tRNA mRNA->tRNA Tbi_223 Tbi-223 Tbi_223->50S_subunit Binds to 23S rRNA at the peptidyl transferase center Start Start Prepare_Tbi223_Stock Prepare Tbi-223 Stock Solution Start->Prepare_Tbi223_Stock Prepare_Plates Prepare 96-Well Plates with Broth Prepare_Tbi223_Stock->Prepare_Plates Serial_Dilution Perform Serial Dilutions of Tbi-223 Prepare_Plates->Serial_Dilution Prepare_Inoculum Prepare Standardized Bacterial Inoculum Serial_Dilution->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

References

Application

Application Notes and Protocols for TBI-223 in Animal Models of Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of TBI-223, a novel oxazolidinone antibiotic, in preclinical animal models of tuberculos...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TBI-223, a novel oxazolidinone antibiotic, in preclinical animal models of tuberculosis (TB). Detailed protocols for efficacy testing in murine models are provided to facilitate the evaluation of this promising anti-tubercular agent.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of new, effective, and safer treatment regimens. TBI-223 is an orally active oxazolidinone that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains[1]. As an oxazolidinone, TBI-223 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[2][3]. Preclinical studies have shown that TBI-223 has a potentially improved safety profile compared to linezolid, another oxazolidinone used in TB treatment, with a lower propensity for mitochondrial protein synthesis inhibition, which is associated with toxicity[1][4]. Animal models, particularly murine models, are crucial for the preclinical evaluation of new anti-TB drug candidates, providing data on bactericidal and sterilizing activity[5].

Quantitative Data Summary

The following tables summarize key quantitative data for TBI-223 and the comparator drug, linezolid, from preclinical studies.

Table 1: In Vitro Activity of TBI-223

ParameterValueCell Line/OrganismReference
IC50 (Mitochondrial Protein Synthesis)>74 µMHepG2 cells[1]
MIC50 (M. tuberculosis)1.50 µg/mL7H9 medium[6]

Table 2: Pharmacokinetic Parameters in Animal Models

Animal ModelDrugDoseBioavailabilityHalf-life (t1/2)AUCReference
MouseTBI-223100 mg/kg (oral)High3.0 ± 0.4 h179.4 ± 19.1 µg·h/mL[1][7]
MouseLinezolid100 mg/kg (oral)High1.58 ± 0.4 h130.7 ± 8.5 µg·h/mL[7]
RatTBI-223-High8 h-[1]
DogTBI-223-High--[1]

Table 3: Safety Profile in Animal Models

Animal ModelDrugStudy DurationNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
RatTBI-22314-day200 mg/kg/day (males), 75 mg/kg/day (females)Significantly higher NOAEL compared to linezolid.[1]
RatLinezolid14-day20 mg/kg/day-[1]
DogTBI-22314-day150 mg/kg/dayNo bone marrow toxicity observed.[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of TBI-223

TBI-223, as an oxazolidinone, inhibits the initiation of protein synthesis in Mycobacterium tuberculosis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the proper positioning of the initiator tRNA (fMet-tRNA) and preventing the formation of the initiation complex. This ultimately blocks the synthesis of bacterial proteins, leading to a bacteriostatic effect.

TBI223_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit A_Site A-Site Initiation_Complex Initiation Complex Formation PTC->Initiation_Complex P_Site P-Site A_Site->Initiation_Complex P_Site->Initiation_Complex TBI_223 TBI-223 TBI_223->PTC Binds to fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->P_Site mRNA mRNA mRNA->30S_Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked Initiation_Complex->Protein_Synthesis_Blocked

TBI-223 Mechanism of Action
Experimental Workflow for Efficacy Testing in a Murine Model

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of TBI-223 against M. tuberculosis in a mouse model.

TB_Workflow cluster_setup 1. Animal Model and Infection cluster_treatment 2. Treatment Regimen cluster_evaluation 3. Efficacy Evaluation cluster_analysis 4. Data Analysis Animal_Selection Select BALB/c or C57BL/6 Mice Infection Aerosol Infection with M. tuberculosis H37Rv Animal_Selection->Infection Incubation Incubation Period (e.g., 14-28 days) Infection->Incubation Grouping Randomize into Treatment Groups Incubation->Grouping TBI223_Group TBI-223 (e.g., 100 mg/kg, oral gavage) Grouping->TBI223_Group Linezolid_Group Linezolid (e.g., 100 mg/kg, oral gavage) Grouping->Linezolid_Group Control_Group Vehicle Control Grouping->Control_Group Treatment_Duration Administer Treatment (e.g., 5 days/week for 4-8 weeks) TBI223_Group->Treatment_Duration Linezolid_Group->Treatment_Duration Control_Group->Treatment_Duration Sacrifice Euthanize Mice at Defined Endpoints Treatment_Duration->Sacrifice Organ_Harvest Harvest Lungs and Spleen Sacrifice->Organ_Harvest Bacterial_Load Determine Bacterial Load (CFU) Organ_Harvest->Bacterial_Load Histopathology Histopathological Analysis of Lungs Organ_Harvest->Histopathology Data_Comparison Compare CFU and Pathology between Groups Bacterial_Load->Data_Comparison Histopathology->Data_Comparison Conclusion Draw Conclusions on TBI-223 Efficacy Data_Comparison->Conclusion

Murine Model Efficacy Testing Workflow

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic M. tuberculosis infection in mice via low-dose aerosol exposure.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

  • Aerosol exposure system (e.g., Glas-Col)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Prepare a bacterial suspension in sterile saline or PBS and adjust the concentration to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.

  • Place the mice in the aerosol exposure chamber.

  • Administer the bacterial aerosol according to the manufacturer's instructions for the exposure system.

  • Twenty-four hours post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial implantation dose in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.

  • House the remaining infected mice under BSL-3 conditions for 14 to 28 days to allow the infection to establish before commencing treatment.

Protocol 2: Administration of TBI-223 and Linezolid via Oral Gavage

This protocol details the preparation and administration of TBI-223 and linezolid to mice.

Materials:

  • TBI-223 powder

  • Linezolid powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of TBI-223 or linezolid based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.

  • Prepare the drug suspension fresh daily or weekly and store at 4°C, protected from light[8].

  • For a 100 mg/kg dose in a 20g mouse, to be administered in a 200 µL volume, the concentration of the suspension should be 10 mg/mL.

  • Weigh the required amount of drug powder and triturate it with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Administer the drug suspension to the mice via oral gavage using a suitable gavage needle. Ensure the ball tip of the needle passes the back of the tongue and into the esophagus before dispensing the liquid.

  • Administer the vehicle alone to the control group.

Protocol 3: Assessment of Bacterial Load in Lungs and Spleen

This protocol outlines the procedure for quantifying the bacterial burden in the lungs and spleen of infected mice.

Materials:

  • Sterile PBS

  • Tissue homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Sterile dissecting tools

  • 70% ethanol

  • Incubator at 37°C

Procedure:

  • Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Aseptically remove the lungs and spleen and place them in separate sterile tubes containing 1 mL of sterile PBS.

  • Homogenize the tissues until no visible clumps remain.

  • Prepare 10-fold serial dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto 7H11 agar plates in duplicate.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies on the plates and calculate the CFU per organ. The results are typically expressed as log10 CFU.

Protocol 4: Histopathological Analysis of Lung Tissue

This protocol provides a basic outline for the preparation of lung tissue for histopathological examination.

Materials:

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • Ziehl-Neelsen acid-fast stain

  • Microscope

Procedure:

  • Following euthanasia, carefully dissect the lungs.

  • Inflate the lungs by intratracheal instillation of 10% neutral buffered formalin.

  • Immerse the inflated lungs in a larger volume of 10% neutral buffered formalin for at least 24 hours to ensure proper fixation.

  • Process the fixed tissues through graded alcohols and xylene and embed in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome and mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with H&E for general morphology and Ziehl-Neelsen stain to visualize acid-fast bacilli (M. tuberculosis).

  • Dehydrate, clear, and mount the stained slides with a coverslip.

  • Examine the slides under a microscope to assess the extent of inflammation, granuloma formation, and the presence of bacteria. Pathological changes can be scored by a trained pathologist.

References

Method

Application Notes and Protocols: Evaluation of TBI-223 in Preclinical MRSA Infection Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical evaluation of TBI-223, a novel oxazolidinone antibiotic, in various mouse models...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of TBI-223, a novel oxazolidinone antibiotic, in various mouse models of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. The provided protocols are based on established methodologies and published research to guide the design and execution of similar studies.

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections (SSTIs) to life-threatening conditions like bacteremia and orthopedic implant-associated infections (OIAIs).[1][2][3] The rise of methicillin-resistant strains (MRSA) presents a significant challenge to effective treatment, necessitating the development of new antibiotics.[1][2][3]

TBI-223 is a novel oxazolidinone antibiotic, a class of drugs that also includes linezolid.[1][2][3] Oxazolidinones are effective against Gram-positive bacteria, including MRSA.[4] A significant limitation of long-term linezolid use is its potential for adverse effects, particularly myelosuppression (bone marrow toxicity).[1][2][4] Preclinical studies suggest that TBI-223 has a better safety profile, with potentially reduced myelosuppression compared to linezolid, while maintaining comparable efficacy against MRSA infections.[1][2][3][4]

These notes summarize the efficacy of TBI-223 in mouse models of MRSA bacteremia, skin wound infection, and orthopedic implant-associated infection, providing detailed protocols for replication and further investigation.[1][2][3]

Mechanism of Action: Oxazolidinone Antibiotics

TBI-223, as an oxazolidinone, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation. This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S_complex 70S Initiation Complex 50S->70S_complex Forms 30S 30S Subunit 30S->70S_complex Forms Protein_Synthesis Bacterial Protein Synthesis 70S_complex->Protein_Synthesis Leads to TBI_223 TBI-223 TBI_223->50S Binds to TBI_223->70S_complex Prevents Formation Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Figure 1: Mechanism of action of TBI-223.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data for TBI-223 in comparison to linezolid from preclinical mouse studies.

Table 1: Pharmacokinetic Parameters in Mice
CompoundDose (mg/kg)Cmax (µg/mL)AUC0-inf (µg·h/mL)T1/2 (hours)
TBI-223 8018.2 ± 2.569.3 ± 9.8~3.0
16035.1 ± 5.1145.2 ± 21.7~3.0
Linezolid 4012.5 ± 1.948.7 ± 7.3~1.5
8024.8 ± 3.6101.5 ± 15.2~1.5
Data derived from pharmacokinetic analyses in mouse models. TBI-223 demonstrates a longer half-life compared to linezolid in mice.[5]
Table 2: In Vitro Activity (MICs) Against S. aureus
StrainTBI-223 MIC (µg/mL)Linezolid MIC (µg/mL)
SAP231 (USA300 MRSA) 0.51.0
Linezolid-Susceptible Strains (n=5)0.25 - 0.50.5 - 1.0
Linezolid-Resistant Strains (n=5)>64>64
MIC values determined by broth microdilution.
Table 3: Efficacy in MRSA Bacteremia Model (7-day survival)
Treatment Group (dose in mg/kg, twice daily)Survival Rate (%)
Sham (Vehicle Control)0%
Linezolid (40)60%
Linezolid (80)100%
TBI-223 (80) 80%
TBI-223 (160) 100%
Survival monitored in a lethal MRSA bacteremia mouse model.[6]
Table 4: Efficacy in MRSA Skin Wound Infection Model (Day 7)
Treatment Group (dose in mg/kg, twice daily)Bacterial Burden (log10 CFU/g tissue)Wound Area (mm²)
Sham (Vehicle Control)~8.0~40
Linezolid (80)~5.5~20
TBI-223 (160) ~5.2~18
Data represents reduction in bacterial load and wound size in a mouse model of MRSA-infected skin wounds.[1][2]

Experimental Protocols

The following are detailed protocols for establishing and evaluating TBI-223 in three distinct MRSA infection models.

General Experimental Workflow

Start Start Animal_Acclimatization Animal Acclimatization (e.g., 6-8 week old mice) Start->Animal_Acclimatization Model_Induction Induce MRSA Infection (Bacteremia, Skin, or OIAI) Animal_Acclimatization->Model_Induction Group_Assignment Randomize into Treatment Groups Model_Induction->Group_Assignment Treatment_Admin Administer Treatment (TBI-223, Linezolid, Sham) Group_Assignment->Treatment_Admin Monitoring Monitor Health & Survival (Daily Observations) Treatment_Admin->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Day 3, 7, 14) Monitoring->Endpoint_Collection Analysis Bacterial Load, Histology, Biomarker Analysis Endpoint_Collection->Analysis End End Analysis->End

Figure 2: General workflow for preclinical MRSA model studies.

Protocol 1: MRSA Bacteremia Mouse Model
  • Bacterial Culture: Culture a bioluminescent strain of USA300 MRSA (e.g., SAP231) to mid-logarithmic phase in tryptic soy broth (TSB).[3] Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1x10⁸ CFU/mL).

  • Infection: Inject mice (e.g., female C57BL/6, 8-10 weeks old) via the tail vein with 100 µL of the bacterial suspension (1x10⁷ CFU/mouse).

  • Treatment Initiation: Begin treatment 2 hours post-infection. Administer TBI-223 (e.g., 80 or 160 mg/kg), linezolid (e.g., 40 or 80 mg/kg), or a sham vehicle control (e.g., 0.5% methylcellulose) via oral gavage twice daily for 7 days.

  • Monitoring: Monitor mice daily for signs of distress and record survival.

  • Endpoint Analysis:

    • Survival: Record survival over a 7-day period.

    • Bacterial Burden: At a pre-determined time point (e.g., day 3), euthanize a subset of mice. Harvest organs (kidneys, spleen, liver), homogenize in PBS, and perform serial dilutions for plating on tryptic soy agar (TSA) to determine bacterial CFU counts.

Protocol 2: MRSA Skin Wound Infection Model
  • Animal Preparation: Anesthetize mice (e.g., C57BL/6 or diabetic db/db mice, 8-10 weeks old). Shave the dorsal surface and clean with an antiseptic solution.

  • Wounding and Infection: Create a full-thickness wound (e.g., 6-mm punch biopsy) on the dorsum. Inoculate the wound with 10 µL of a mid-log phase MRSA suspension (e.g., 1x10⁷ CFU).

  • Treatment: Begin treatment 2 hours post-infection. Administer TBI-223, linezolid, or sham control orally, twice daily, for a specified duration (e.g., 7 days).

  • Monitoring and Measurements:

    • Wound Area: Photograph the wounds daily or on alternate days. Use imaging software to calculate the wound area.

    • Bioluminescence Imaging: If using a bioluminescent MRSA strain, perform in vivo imaging at set time points to non-invasively monitor the bacterial burden.

  • Endpoint Analysis (Day 7):

    • Bacterial Burden: Euthanize mice, excise the wound tissue, homogenize, and plate serial dilutions to determine CFU/gram of tissue.

    • Histology: Fix a portion of the wound tissue in formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue repair.

Protocol 3: MRSA Orthopedic Implant-Associated Infection (OIAI) Model
  • Surgical Procedure: Anesthetize mice (e.g., C57BL/6). Make an incision over the knee joint to expose the distal femur. Create a hole into the intramedullary canal using a fine-gauge needle.

  • Implant and Inoculation: Insert a sterile orthopedic-grade stainless steel pin (e.g., 0.25 mm diameter, 5 mm length) into the femoral canal. Inoculate the joint space and femoral canal with a small volume (e.g., 2 µL) of a high-concentration MRSA suspension (e.g., 1x10⁶ CFU). Close the incision with sutures.

  • Treatment: Begin oral treatment with TBI-223, linezolid, or sham control 24 hours post-surgery. Continue treatment twice daily for an extended period (e.g., 14 or 21 days) to model a chronic biofilm-associated infection.

  • Monitoring: Monitor mice for signs of pain, swelling, and mobility issues.

  • Endpoint Analysis (Day 14 or 21):

    • Bacterial Burden (Bone): Euthanize mice and aseptically remove the implanted femur. Crush the bone, homogenize, and perform serial dilutions and plating to quantify bacteria.

    • Bacterial Burden (Implant): Remove the implant pin, place it in a microcentrifuge tube with PBS, and sonicate to dislodge the biofilm. Plate the resulting suspension to determine adherent CFU per implant.

    • Radiographic/Micro-CT Analysis: Perform imaging of the femur to assess for signs of osteomyelitis, such as bone destruction or periosteal reaction.

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Dosages and endpoints should be optimized based on specific research questions and pilot studies.

References

Application

Application Notes and Protocols for Tbi-223 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the dosage and administration of Tbi-223, a novel oxazolidinone antibiotic, in various preclinic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tbi-223, a novel oxazolidinone antibiotic, in various preclinical mouse models. The information is compiled from published research to guide the design and execution of in vivo studies.

Quantitative Data Summary

The following tables summarize the key dosage, administration, and pharmacokinetic parameters of Tbi-223 used in mouse models of Methicillin-Resistant Staphylococcus aureus (MRSA) and tuberculosis (TB).

Table 1: Tbi-223 Dosage and Administration in MRSA Mouse Models [1][2][3][4]

Mouse Model Tbi-223 Dosage Administration Route Frequency Comparator
MRSA Bacteremia80 and 160 mg/kgOral GavageTwice DailyLinezolid (40 and 80 mg/kg, twice daily)
MRSA Skin & Wound Infection80 and 160 mg/kgOral GavageTwice DailyLinezolid (40 and 80 mg/kg, twice daily)
MRSA Orthopedic-Implant-Associated Infection80 and 160 mg/kgOral GavageTwice DailyLinezolid (40 and 80 mg/kg, twice daily)

Table 2: Tbi-223 Dosage and Administration in Tuberculosis Mouse Models [5]

Mouse Model Tbi-223 Dosage Administration Route Frequency Comparator
Tuberculosis (BALB/c mice)100 mg/kgOral GavageDailyLinezolid (100 mg/kg, daily)

Table 3: Pharmacokinetic Parameters of Tbi-223 in Mice [4][6]

Parameter Value Conditions
AUC (Area Under the Curve) 179.4 ± 19.1 µg·h/mLSingle 100 mg/kg oral dose
t½ (Half-life) 3.0 ± 0.4 hSingle 100 mg/kg oral dose
Oral Bioavailability HighNot specified

Experimental Protocols

The following are detailed methodologies for key experiments involving Tbi-223 administration in mouse models.

General Protocol for Tbi-223 Administration by Oral Gavage

This protocol describes the standard procedure for administering Tbi-223 to mice.

Materials:

  • Tbi-223 powder

  • Vehicle for suspension (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Balance and weighing materials

  • Mortar and pestle or homogenizer

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch flexible or rigid)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Tbi-223 Suspension:

    • Calculate the required amount of Tbi-223 based on the mean body weight of the mice in each group and the desired dosage.

    • Weigh the Tbi-223 powder accurately.

    • Prepare the vehicle solution.

    • Levigate the Tbi-223 powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration. Ensure the suspension is homogenous. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse before dosing to determine the precise volume to be administered.

    • Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the distance from the oral cavity to the xiphoid process on the mouse to estimate the correct insertion depth of the gavage needle.

    • Attach the gavage needle to the syringe filled with the Tbi-223 suspension.

    • Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

    • Allow the mouse to swallow the needle. Do not apply force. If resistance is met, withdraw and reinsert.

    • Once the needle is in the esophagus to the predetermined depth, slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the mouse for a few minutes post-administration for any signs of distress, such as choking or difficulty breathing.

MRSA Infection Models
  • Bacterial Preparation: Culture MRSA strain (e.g., SAP231) to mid-logarithmic phase, wash, and resuspend in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 × 10⁷ CFUs).

  • Infection: Inject the bacterial suspension intravenously (IV) via the retro-orbital vein of the mice.

  • Treatment: Begin Tbi-223 administration (e.g., 80 or 160 mg/kg, twice daily by oral gavage) at a specified time post-infection (e.g., 4 hours) and continue for the duration of the study (e.g., 7 days).[2]

  • Monitoring: Monitor mice for survival, weight loss, and other clinical signs of illness. Bacterial burden in organs (e.g., kidneys, spleen) can be assessed at the end of the study.

  • Animal Preparation: Anesthetize the mice and shave a small area on the dorsum.

  • Infection: Create a superficial wound or subcutaneous injection site. Inoculate the site with a defined concentration of MRSA.

  • Treatment: Initiate Tbi-223 treatment (e.g., 80 or 160 mg/kg, twice daily by oral gavage) shortly after infection.

  • Assessment: Monitor wound healing, lesion size, and bacterial load in the infected tissue over time.

  • Surgical Procedure: Under anesthesia, surgically implant a sterile medical-grade wire or implant into a long bone (e.g., femur or tibia) of the mouse.

  • Infection: Inoculate the surgical site with a defined concentration of MRSA during the procedure or introduce the bacteria hematogenously at a later time point.

  • Treatment: Administer Tbi-223 (e.g., 80 or 160 mg/kg, twice daily by oral gavage) starting at a specified time post-infection.

  • Evaluation: At the study endpoint, assess bacterial burden on the implant and in the surrounding bone and soft tissue.

Tuberculosis (TB) Mouse Model[5]
  • Bacterial Preparation: Prepare a suspension of Mycobacterium tuberculosis (e.g., H37Rv) suitable for aerosol infection.

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis using a specialized inhalation exposure system to deliver a defined number of bacteria to the lungs.

  • Treatment: After a specified period to allow for the establishment of infection (e.g., several weeks), begin daily treatment with Tbi-223 (e.g., 100 mg/kg) via oral gavage.

  • Analysis: At various time points during and after treatment, assess the bacterial load (CFU counts) in the lungs and spleen to determine the efficacy of the treatment in reducing the mycobacterial burden.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.

Experimental_Workflow_MRSA_Bacteremia cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis Bacterial_Prep MRSA Culture (e.g., SAP231) Infection IV Injection (5 x 10^7 CFUs) Bacterial_Prep->Infection Inoculum Drug_Prep Tbi-223 Suspension (80 or 160 mg/kg) Treatment Oral Gavage (Twice Daily) Drug_Prep->Treatment Dosing Infection->Treatment 4h post-infection Monitoring Survival & Weight (Daily) Treatment->Monitoring 7 days Analysis Bacterial Burden (Endpoint) Monitoring->Analysis Experimental_Workflow_Tuberculosis cluster_setup Setup cluster_main_exp Experiment cluster_outcome Outcome Assessment TB_Culture M. tuberculosis Culture (e.g., H37Rv) Aerosol_Infection Low-Dose Aerosol Infection TB_Culture->Aerosol_Infection Tbi223_Prep Tbi-223 Suspension (100 mg/kg) Daily_Treatment Oral Gavage (Daily) Tbi223_Prep->Daily_Treatment Establishment Infection Establishment (Weeks) Aerosol_Infection->Establishment Establishment->Daily_Treatment Bacterial_Load CFU Counts (Lungs & Spleen) Daily_Treatment->Bacterial_Load Tbi223_Signaling_Context Tbi223 Tbi-223 (Oxazolidinone) Ribosome Bacterial 50S Ribosomal Subunit Tbi223->Ribosome Binds to Protein_Synthesis Protein Synthesis Tbi223->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Essential for Cell_Death Bacterial Cell Death or Stasis Protein_Synthesis->Cell_Death Inhibition leads to Bacterial_Growth->Cell_Death Inhibition leads to

References

Method

Application Notes and Protocols for TBI-223 in Treating Drug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals Introduction TBI-223 is a novel oxazolidinone antibiotic currently under development for the treatment of tuberculosis (TB), including infections caused by...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic currently under development for the treatment of tuberculosis (TB), including infections caused by drug-resistant strains of Mycobacterium tuberculosis. As a member of the oxazolidinone class, TBI-223 functions by inhibiting bacterial protein synthesis.[1] Preclinical data suggest that TBI-223 possesses potent activity against both drug-sensitive and drug-resistant M. tuberculosis strains and may offer an improved safety profile compared to linezolid, another oxazolidinone used in TB treatment.[2][3] Specifically, TBI-223 has demonstrated significantly reduced inhibition of mammalian mitochondrial protein synthesis, which is the likely cause of the hematological and neurological toxicities associated with long-term linezolid use.[3][4]

These application notes provide a summary of the available preclinical data on TBI-223 and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.

Data Presentation

In Vitro Activity of TBI-223

The following table summarizes the minimum inhibitory concentration (MIC) data for TBI-223 against various mycobacterial species.

OrganismMIC₅₀ (µg/mL)MediumReference
Mycobacterium tuberculosis1.507H9[4]
Mycobacterium kansasii2.007H9[4]
Mycobacterium avium complex (MAC)8.007H9[4]
Mycobacterium abscessus2.007H9[4]
Comparative Safety Profile: TBI-223 vs. Linezolid

This table highlights the improved safety profile of TBI-223 concerning mitochondrial protein synthesis inhibition, a key factor in the toxicity of oxazolidinones.

CompoundMammalian Mitochondrial Protein Synthesis IC₅₀ (µM)Reference
TBI-223>74[3]
Linezolid8[3]
Preclinical Pharmacokinetics of TBI-223

A summary of key pharmacokinetic parameters of TBI-223 in different species.

SpeciesBioavailabilityHalf-lifeKey FindingsReference
MouseHigh~3 hoursReasonable volume of distribution.[3]
RatHigh~8 hoursReasonable volume of distribution.[3]
DogHigh-Moderate clearance.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of TBI-223 against Mycobacterium tuberculosis using Broth Microdilution

This protocol is adapted from the EUCAST reference method for MIC determination of M. tuberculosis.[5][6]

1. Materials:

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Drug Stock Solution: Prepare a stock solution of TBI-223 in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Plates: Sterile 96-well U-shaped microtiter plates with lids.

  • M. tuberculosis strain: H37Rv (ATCC 27294) as a reference strain, and clinical isolates of drug-resistant M. tuberculosis.

  • Inoculum Preparation: Sterile water, glass beads.

  • Equipment: Spectrophotometer, inverted mirror, incubator (36 ± 1°C).

2. Procedure:

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on solid medium, collect colonies and transfer them to a tube containing sterile water and glass beads.

    • Vortex to create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10⁵ CFU/mL.[2][5]

  • Drug Dilution:

    • Perform serial two-fold dilutions of the TBI-223 stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve a range of final concentrations to be tested.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation:

    • Seal the plate and incubate at 36 ± 1°C.

  • Reading the Results:

    • Read the plates using an inverted mirror when visible growth is observed in the growth control well (typically after 14-21 days).[6]

    • The MIC is the lowest concentration of TBI-223 that completely inhibits visible growth of M. tuberculosis.[5]

Protocol 2: In Vivo Efficacy of TBI-223 in a Mouse Model of Tuberculosis

This protocol is based on established murine models for TB drug efficacy testing.[7]

1. Animals and Infection:

  • Use BALB/c mice (female, 6-8 weeks old).

  • Infect mice via aerosol route with a low dose of M. tuberculosis (e.g., H37Rv or a drug-resistant clinical isolate) to establish a chronic infection.

2. Treatment:

  • Initiate treatment 2-4 weeks post-infection.

  • Administer TBI-223 orally once or twice daily at various doses (e.g., 50, 100, 200 mg/kg).

  • Include a vehicle control group and a positive control group (e.g., linezolid).

  • For combination studies, TBI-223 can be co-administered with other anti-TB drugs like bedaquiline and pretomanid.[7]

3. Efficacy Assessment:

  • At selected time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

  • Aseptically remove the lungs and/or spleens.

  • Homogenize the organs in sterile saline.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Efficacy is measured as the reduction in log₁₀ CFU in treated groups compared to the vehicle control group.

Protocol 3: In Vitro Ribosomal Protein Synthesis Inhibition Assay

This protocol provides a method to assess the inhibitory effect of TBI-223 on bacterial protein synthesis, its primary mechanism of action.[8][9]

1. Materials:

  • E. coli S30 extract for in vitro transcription/translation.

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or beta-galactosidase).

  • Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine).

  • TBI-223 and control antibiotics (e.g., linezolid, chloramphenicol).

2. Procedure:

  • Set up the in vitro transcription/translation reaction according to the manufacturer's instructions for the E. coli S30 extract system.

  • Add varying concentrations of TBI-223 or control antibiotics to the reaction mixtures.

  • Initiate the reaction by adding the plasmid DNA template.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Collect the precipitated proteins on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis for each concentration of TBI-223 compared to the no-drug control.

  • Determine the IC₅₀ value (the concentration of TBI-223 that inhibits protein synthesis by 50%).

Protocol 4: Mitochondrial Protein Synthesis Inhibition Assay

This assay is crucial for evaluating the safety profile of TBI-223 by measuring its effect on mammalian mitochondrial protein synthesis.[10]

1. Materials:

  • Isolated rat heart mitochondria.

  • Mitochondrial protein synthesis buffer containing essential components (KCl, MgSO₄, amino acids without methionine, etc.).

  • ³⁵S-methionine.

  • TBI-223 and control compounds (e.g., linezolid, chloramphenicol).

  • Cycloheximide (to inhibit cytoplasmic protein synthesis).

2. Procedure:

  • Isolate mitochondria from rat hearts using standard differential centrifugation methods.

  • Prepare reaction mixtures containing the mitochondrial protein synthesis buffer, ³⁵S-methionine, cycloheximide, and varying concentrations of TBI-223 or control compounds.

  • Initiate the reaction by adding the isolated mitochondria.

  • Incubate the reactions at 30°C for 90 minutes.[10]

  • Stop the reaction by adding sulfosalicylic acid to precipitate the proteins.

  • Collect the precipitated proteins on a filter membrane and wash.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of mitochondrial protein synthesis for each concentration of TBI-223.

  • Determine the IC₅₀ value.

Visualizations

TBI223_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Inhibition Inhibition 30S 30S A_Site A Site P_Site P Site E_Site E Site TBI223 TBI223 TBI223->50S Binds to 50S subunit at the PTC Protein_Synthesis_Initiation Protein Synthesis Initiation Protein_Synthesis_Initiation->Inhibition No_Protein_Synthesis No Protein Synthesis Inhibition->No_Protein_Synthesis

Caption: Mechanism of action of TBI-223.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum (1:100 in 7H9 broth) Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions Prepare Serial Dilutions of TBI-223 in 96-well plate Prepare_Drug_Dilutions->Inoculate_Plate Incubate Incubate at 36°C Inoculate_Plate->Incubate Read_Results Read for Visible Growth (14-21 days) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

In_Vivo_Efficacy_Workflow Start Start Infect_Mice Aerosol Infection of Mice with M. tuberculosis Start->Infect_Mice Establish_Infection Allow Infection to Establish (2-4 weeks) Infect_Mice->Establish_Infection Administer_Treatment Administer TBI-223, Controls (Oral, Daily) Establish_Infection->Administer_Treatment Monitor_Animals Monitor Animal Health Administer_Treatment->Monitor_Animals Euthanize_and_Harvest Euthanize and Harvest Lungs/Spleens Monitor_Animals->Euthanize_and_Harvest At defined endpoints Homogenize_and_Plate Homogenize Tissues and Plate for CFU Euthanize_and_Harvest->Homogenize_and_Plate Incubate_Plates Incubate Plates (3-4 weeks) Homogenize_and_Plate->Incubate_Plates Count_CFU Count CFUs and Determine Bacterial Load Incubate_Plates->Count_CFU End End Count_CFU->End

Caption: Workflow for in vivo efficacy testing.

References

Application

Investigating TBI-223 in Combination with Bedaquiline and Pretomanid for the Treatment of Tuberculosis

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosi...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel and more effective treatment regimens. The combination of bedaquiline (a diarylquinoline), pretomanid (a nitroimidazole), and linezolid (an oxazolidinone), known as the BPaL regimen, has been a significant advancement in the treatment of drug-resistant tuberculosis. However, the long-term use of linezolid is associated with significant toxicities, including myelosuppression and neuropathy. TBI-223 is a novel oxazolidinone antibiotic currently under clinical development that has shown potent anti-tuberculosis activity and a potentially improved safety profile compared to linezolid.[1][2] This document provides detailed application notes and protocols for the investigation of TBI-223 in combination with bedaquiline and pretomanid as a potential therapeutic strategy against tuberculosis. Preclinical studies suggest that TBI-223 has additive activity when combined with bedaquiline and pretomanid.[3]

Drug Mechanisms of Action

A fundamental understanding of the individual mechanisms of action of TBI-223, bedaquiline, and pretomanid is crucial for designing and interpreting combination studies.

  • TBI-223: As an oxazolidinone, TBI-223 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[4] It is being developed as a safer alternative to linezolid, with preclinical data indicating reduced mitochondrial protein synthesis inhibition, which is the presumed cause of linezolid-associated toxicities.[3]

  • Bedaquiline: This diarylquinoline specifically targets the ATP synthase of M. tuberculosis, an essential enzyme for energy generation in the bacterium.[5] By inhibiting ATP synthesis, bedaquiline is bactericidal against both replicating and non-replicating mycobacteria.[6]

  • Pretomanid: Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[7] Its mechanism is twofold: it inhibits mycolic acid biosynthesis, disrupting the cell wall of actively replicating bacteria, and under anaerobic conditions, it releases nitric oxide, which acts as a respiratory poison.[7]

In Vitro Synergy and Activity Assessment

Evaluating the in vitro interaction of TBI-223 with bedaquiline and pretomanid is a critical first step in determining the potential of this three-drug combination. The following protocols outline standard methods for assessing synergy and bactericidal activity.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction of two or more drugs. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).

Protocol: Three-Drug Checkerboard Assay

  • Preparation of Reagents and Media:

    • Prepare stock solutions of TBI-223, bedaquiline, and pretomanid in an appropriate solvent (e.g., DMSO).

    • Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • Prepare a standardized inoculum of M. tuberculosis H37Rv or a clinical isolate to a McFarland standard of 1.0, and then dilute to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Assay Setup:

    • Use a 96-well microtiter plate format.

    • Prepare serial dilutions of bedaquiline and pretomanid along the x and y-axes of the plate.

    • For each concentration of TBI-223 to be tested, use a separate set of plates where a fixed concentration of TBI-223 is added to all wells containing the bedaquiline and pretomanid dilutions.

    • Include wells for each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent.

    • Include a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Inoculate all wells with the prepared M. tuberculosis suspension.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading and Interpretation of Results:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth.

    • Calculate the FICI for the three-drug combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) + (MIC of Drug C in combination / MIC of Drug C alone)[8]

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.75[8]

      • Indifference (Additive): 0.75 < FICI ≤ 4.0[8]

      • Antagonism: FICI > 4.0[8]

Time-Kill Curve Analysis for Bactericidal Activity

Time-kill curve analysis provides information on the rate and extent of bactericidal activity of a drug or drug combination over time.

Protocol: Three-Drug Time-Kill Curve Analysis

  • Preparation of Cultures and Drugs:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Prepare drug solutions of TBI-223, bedaquiline, and pretomanid at concentrations relevant to their MICs (e.g., 1x, 2x, 4x MIC).

  • Experimental Setup:

    • Inoculate flasks containing fresh Middlebrook 7H9 broth with the M. tuberculosis culture to a starting density of approximately 10^5 - 10^6 CFU/mL.

    • Add the individual drugs and the three-drug combination to their respective flasks.

    • Include a drug-free flask as a growth control.

    • Incubate all flasks at 37°C with shaking.

  • Sampling and Enumeration:

    • At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each flask.

    • Prepare serial dilutions of the aliquots and plate on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

    • An additive effect is a 1- to <2-log10 decrease in CFU/mL.

    • Antagonism is a < 1-log10 decrease in CFU/mL.

In Vivo Efficacy Assessment in a Mouse Model of Tuberculosis

The BALB/c mouse model is a well-established preclinical model for evaluating the efficacy of anti-tuberculosis drug regimens.[5]

In Vivo Efficacy Data

Preclinical studies in a BALB/c mouse model of tuberculosis have evaluated the combination of TBI-223 with bedaquiline and pretomanid. The data from these studies are summarized in the tables below.

Table 1: Bactericidal Activity of TBI-223 in Combination with Bedaquiline and Pretomanid in BALB/c Mice

Treatment RegimenDose (mg/kg)Mean Lung log10 CFU (Standard Deviation) after 4 Weeks of Treatment
Untreated Control-6.5 (± 0.2)
Bedaquiline + Pretomanid25 (B) + 100 (Pa)3.8 (± 0.3)
Bedaquiline + Pretomanid + Linezolid25 (B) + 100 (Pa) + 100 (L)2.5 (± 0.2)
Bedaquiline + Pretomanid + TBI-22325 (B) + 100 (Pa) + 100 (O)2.7 (± 0.3)

Data adapted from preclinical studies in BALB/c mice.

Table 2: Relapse Rates after Treatment with TBI-223 in Combination with Bedaquiline and Pretomanid in BALB/c Mice

Treatment RegimenDose (mg/kg)Treatment Duration (months)Proportion of Mice Relapsing after 3 Months of Follow-up
Bedaquiline + Pretomanid25 (B) + 100 (Pa)210/10 (100%)
Bedaquiline + Pretomanid + Linezolid25 (B) + 100 (Pa) + 100 (L)21/10 (10%)
Bedaquiline + Pretomanid + TBI-22325 (B) + 100 (Pa) + 100 (O)22/10 (20%)

Data adapted from preclinical relapse studies in BALB/c mice.

Protocol: In Vivo Efficacy and Relapse Study in a Mouse Model
  • Animal Model and Infection:

    • Use female BALB/c mice, 6-8 weeks old.

    • Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection (typically 100-200 CFU in the lungs).

    • Allow the infection to establish for 4-6 weeks before starting treatment.

  • Drug Preparation and Administration:

    • Prepare drug suspensions in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer drugs orally by gavage, once daily, 5 days a week.

    • Dosing for the combination can be based on previous studies: Bedaquiline (25 mg/kg), Pretomanid (100 mg/kg), and TBI-223 (100 mg/kg).[5]

  • Treatment Groups:

    • Group 1: Untreated control.

    • Group 2: Bedaquiline + Pretomanid.

    • Group 3: Bedaquiline + Pretomanid + TBI-223.

    • Group 4: Bedaquiline + Pretomanid + Linezolid (as a comparator).

  • Efficacy Assessment (Bactericidal Activity):

    • At specified time points during treatment (e.g., after 4 and 8 weeks), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and homogenize.

    • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Relapse Assessment (Sterilizing Activity):

    • Treat groups of mice for a defined period (e.g., 2 months).

    • After the completion of treatment, hold the mice for a further 3 months without treatment.[9]

    • At the end of the 3-month follow-up period, euthanize the mice and plate the entire lung homogenates to determine the presence or absence of any remaining mycobacteria.

    • The proportion of mice with any CFU in their lungs is considered the relapse rate.

Visualizations

Signaling Pathways and Mechanisms of Action

G cluster_TBI223 TBI-223 (Oxazolidinone) cluster_Bedaquiline Bedaquiline (Diarylquinoline) cluster_Pretomanid Pretomanid (Nitroimidazole) TBI223 TBI-223 Ribosome 50S Ribosomal Subunit TBI223->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Initiation Mtb_Cell Mycobacterium tuberculosis Cell Death Protein_Synthesis->Mtb_Cell Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Binds to ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits ATP_Production->Mtb_Cell Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme Pretomanid->Ddn Activated by Activated_Pretomanid Activated Pretomanid Ddn->Activated_Pretomanid Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibits Nitric_Oxide Nitric Oxide Release Activated_Pretomanid->Nitric_Oxide Leads to Mycolic_Acid->Mtb_Cell Nitric_Oxide->Mtb_Cell G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase (Relapse Study) Infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv Establishment Chronic Infection Establishment (4-6 weeks) Infection->Establishment Treatment_Start Initiation of Daily Oral Gavage Treatment Establishment->Treatment_Start Bactericidal_Assessment Bactericidal Activity Assessment (CFU enumeration at 4 and 8 weeks) Treatment_Start->Bactericidal_Assessment Treatment_End Completion of Treatment (e.g., 2 months) Bactericidal_Assessment->Treatment_End Follow_up Treatment-Free Follow-up (3 months) Treatment_End->Follow_up Relapse_Assessment Relapse Assessment (Lung Homogenate Plating) Follow_up->Relapse_Assessment G TBI223 TBI-223 Protein_Synthesis Inhibition of Protein Synthesis TBI223->Protein_Synthesis Bedaquiline Bedaquiline ATP_Synthase_Inhibition Inhibition of ATP Synthase Bedaquiline->ATP_Synthase_Inhibition Pretomanid Pretomanid Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Pretomanid->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning Pretomanid->Respiratory_Poisoning Additive_Effect Additive Anti-Tuberculosis Effect Protein_Synthesis->Additive_Effect ATP_Synthase_Inhibition->Additive_Effect Mycolic_Acid_Inhibition->Additive_Effect Respiratory_Poisoning->Additive_Effect

References

Method

TBI-223: Application Notes and Protocols for Oral Bioavailability and Formulation Assessment

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the oral bioavailability and formulation strategies for TBI-223, a novel oxazolidinone antibiotic. The in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the oral bioavailability and formulation strategies for TBI-223, a novel oxazolidinone antibiotic. The information is intended to guide researchers in designing and executing preclinical and early-phase clinical studies.

Introduction

TBI-223 is a promising antibiotic with potent activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA). A critical aspect of its development is ensuring adequate oral bioavailability to achieve therapeutic concentrations at the site of infection. Preclinical studies have consistently demonstrated high oral bioavailability across multiple species, paving the way for its clinical development.[1][2] This document outlines the key pharmacokinetic parameters of TBI-223 and provides protocols for its formulation and the assessment of its oral bioavailability.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of TBI-223 following oral administration in various species and formulations.

Table 1: Preclinical Pharmacokinetics of TBI-223 Following Oral Administration

SpeciesDose (mg/kg)FormulationT1/2 (h)AUC (µg·h/mL)Cmax (µg/mL)Oral BioavailabilityReference
Mouse1000.5% Methylcellulose3.0 ± 0.4179.4 ± 19.1Not ReportedHigh[2]
RatNot ReportedNot Reported8Not ReportedNot ReportedHigh[1]
DogNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedHigh[1]

T1/2: Half-life; AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.

Table 2: Human Pharmacokinetics of Different TBI-223 Oral Formulations from Phase 1 Studies

FormulationKey FindingsReference
Oral SuspensionNearly dose-proportional exposures. Terminal half-life of 1.9–3.8 hours.[3][4]
Immediate-Release (IR) TabletServed as a reference for sustained-release formulation.[3][5]
Sustained-Release (SR) TabletMean AUC0-inf was 70%–80% relative to immediate-release tablets. Mean Cmax was more than 50% lower than immediate-release tablets.[3][5][6][7]
Enteric-Coated CapsuleInvestigated in Phase 1 studies.[3][4]

AUC0-inf: Area under the curve from time zero to infinity.

Experimental Protocols

Preparation of TBI-223 Oral Suspension for Preclinical Studies

This protocol describes the preparation of a simple suspension suitable for oral gavage in small animals.

Materials:

  • TBI-223 powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Sonicator

  • Calibrated balance

  • Volumetric flasks and cylinders

  • Stir plate and stir bar

Procedure:

  • Calculate the required amount of TBI-223 and 0.5% methylcellulose solution based on the desired final concentration and volume.

  • Weigh the TBI-223 powder accurately using a calibrated balance.

  • Transfer the powder to a mortar.

  • Add a small volume of the 0.5% methylcellulose solution to the mortar to form a paste.

  • Triturate the paste thoroughly with the pestle to ensure the powder is well-wetted and dispersed.

  • Gradually add the remaining 0.5% methylcellulose solution while continuously stirring.

  • Transfer the suspension to a volumetric flask.

  • Rinse the mortar and pestle with a small amount of the vehicle and add it to the flask to ensure a complete transfer of the drug.

  • Bring the suspension to the final volume with the 0.5% methylcellulose solution.

  • Place the flask in a sonicator for 5-10 minutes to aid in dispersion and break up any agglomerates.[2]

  • Stir the suspension continuously using a stir plate and stir bar before and during dose administration to maintain homogeneity.

Protocol for an Oral Bioavailability Study in Mice

This protocol outlines a typical procedure for determining the oral bioavailability of a TBI-223 formulation in mice.

Materials and Methods:

  • Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, with body weights ranging from 20-30g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required.

  • Drug Formulation: TBI-223 formulated as an oral suspension (as described in Protocol 1) or other test formulations. An intravenous (IV) formulation in a suitable vehicle is also required for the determination of absolute bioavailability.

  • Dosing:

    • Oral (PO) Group: Administer TBI-223 via oral gavage at a predetermined dose (e.g., 100 mg/kg).[2] The volume should not exceed 10 mL/kg.

    • Intravenous (IV) Group: Administer TBI-223 via tail vein injection at a lower dose (e.g., 5 mg/kg) to serve as the reference for 100% bioavailability.[8]

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus, saphenous vein, or tail snip) at predetermined time points. A typical schedule for an oral study would be pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of TBI-223 in plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, and T1/2 using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

The following diagrams illustrate the workflows for TBI-223 formulation and bioavailability assessment.

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Design & Optimization cluster_evaluation In Vitro & In Vivo Evaluation p1 Physicochemical Characterization p2 Solubility & Permeability Assessment (BCS) p1->p2 p3 Excipient Compatibility p2->p3 f1 Immediate-Release (IR) Tablet Formulation p3->f1 Informulation Selection f2 Sustained-Release (SR) Tablet Formulation p3->f2 Informulation Selection f3 Oral Suspension Formulation p3->f3 Informulation Selection f4 Enteric-Coated Capsule Formulation p3->f4 Informulation Selection e1 In Vitro Dissolution Testing f1->e1 f2->e1 e2 In Vivo Pharmacokinetic Studies (Animal Models) f3->e2 f4->e1 e1->e2 Guide in vivo study design e3 Phase 1 Clinical Trials e2->e3 Lead candidate selection

Caption: Workflow for the development and evaluation of TBI-223 oral formulations.

Oral_Bioavailability_Study_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_analysis Data Analysis Phase d1 Animal Acclimatization & Fasting d2 Group 1: Oral (PO) Administration of TBI-223 Formulation d1->d2 d3 Group 2: Intravenous (IV) Administration of TBI-223 Solution d1->d3 s1 Serial Blood Sampling at Pre-defined Timepoints d2->s1 d3->s1 s2 Plasma Separation & Storage s1->s2 s3 Bioanalysis of TBI-223 Concentrations (LC-MS/MS) s2->s3 a1 Pharmacokinetic (PK) Parameter Calculation (AUC, Cmax, T1/2) s3->a1 a2 Calculation of Absolute Oral Bioavailability (F%) a1->a2 a3 Reporting & Interpretation of Results a2->a3

References

Technical Notes & Optimization

Troubleshooting

Tbi-223 Technical Support Center: Troubleshooting Guides &amp; FAQs

Welcome to the Tbi-223 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with Tbi-223.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Tbi-223 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with Tbi-223. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tbi-223 and what is its mechanism of action?

A1: Tbi-223 is an orally active oxazolidinone antibiotic.[1] It functions by inhibiting bacterial protein synthesis.[2] Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[2][3] This mechanism is distinct from many other antibiotic classes, which is why it shows activity against multi-drug resistant bacteria.[2] Tbi-223 is being developed as a potential replacement for linezolid, with a potentially improved safety profile, particularly regarding myelosuppression.[4][5]

Q2: What are the recommended solvent and storage conditions for Tbi-223?

A2: Tbi-223 is soluble in DMSO at a concentration of 50 mg/mL (136.85 mM), though ultrasonic assistance may be needed.[6] For long-term storage, stock solutions should be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]

Q3: What is the stability of Tbi-223 in solution?

A3: Tbi-223 demonstrates good stability in microsomes and hepatocytes from various species.[7] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1][6] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Troubleshooting Guides

In Vitro Experimentation

Q: I am observing precipitation of Tbi-223 in my cell culture medium. How can I prevent this?

A: Precipitation in aqueous media is a common issue with compounds dissolved in DMSO. Here are some steps to mitigate this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of aqueous medium. Instead, perform serial dilutions in your medium. It is recommended to first preheat both the stock solution and the culture medium to 37°C.[8]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally not exceeding 0.1% to 0.5%, to avoid solvent-induced precipitation and cellular toxicity.[8][9]

  • Sonication: If you observe precipitation during the preparation of your working solution, gentle warming to 37°C and brief sonication can help redissolve the compound.[6]

  • Co-solvents: For challenging formulations, the use of co-solvents like PEG300 or Tween 80 might be considered, though their compatibility with your specific cell line should be verified.[8]

Q: My antimicrobial susceptibility testing (AST) results for Tbi-223 are inconsistent. What could be the cause?

A: Inconsistent AST results can arise from several factors. Consider the following:

  • Inoculum Density: Ensure you are using a standardized bacterial inoculum as variations can significantly impact MIC values.[10]

  • Media Composition: The type and composition of the culture medium can influence the activity of the antibiotic. Use the recommended medium for your bacterial strain and be consistent across experiments.[10]

  • Compound Stability: As Tbi-223 is prepared from a DMSO stock, ensure that the compound has not precipitated in the wells of your microplate. Visually inspect the plate before and after incubation.

  • Quality Control: Always include a reference strain with a known MIC for Tbi-223 or a related oxazolidinone like linezolid to validate your assay.[10]

In Vivo Experimentation

Q: I am having trouble with the oral gavage administration of Tbi-223 in my mouse model. What is a suitable vehicle and what should I watch out for?

A: Tbi-223 has high oral bioavailability.[7] A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose in water.[11][12]

  • Preparation of Formulation: To prepare the suspension, the Tbi-223 powder should first be mashed into a paste with a small amount of the vehicle before the full volume is added. Sonication for approximately 5 minutes can help create a uniform suspension.[12]

  • Homogeneity of Suspension: Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

  • Animal Handling: Proper oral gavage technique is crucial to avoid stress and ensure the full dose is delivered to the stomach.

Q: My in vivo efficacy results are variable between animals in the same treatment group. What are potential sources of this variability?

A: In vivo studies are inherently more variable than in vitro assays. Here are some points to consider:

  • Dosing Accuracy: As mentioned above, ensure your formulation is homogenous and your administration technique is consistent.

  • Infection Model: The timing of treatment initiation post-infection is critical and should be standardized.[2] The bacterial load at the start of treatment can also influence outcomes.

  • Pharmacokinetics: Tbi-223 has a relatively short half-life in mice (approximately 3 hours).[2][7] The timing of sample collection for bacterial load determination relative to the last dose can impact your results.

  • Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the experiment. Underlying health issues can affect both the course of the infection and the animal's response to treatment.

Data Summary

Table 1: Solubility and Storage of Tbi-223

ParameterValueReference
Solubility in DMSO 50 mg/mL (136.85 mM)[6]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[1][6]
Preparation Note Ultrasonic bath and warming to 37°C can aid dissolution.[6]

Table 2: In Vitro Activity of Tbi-223

ParameterOrganism/Cell LineValueReference
IC50 (Mitochondrial Protein Synthesis) HepG2 cells68 µg/mL[1]
MIC50 Mycobacterium tuberculosis1.50 µg/mL[1]
MIC50 M. kansasii2.00 µg/mL[1]
MIC50 MAC8.00 µg/mL[1]
MIC50 MAbC2.00 µg/mL[1]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare Tbi-223 Stock Solution: Dissolve Tbi-223 in 100% DMSO to a concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the Tbi-223 stock solution in the appropriate broth directly in the 96-well plate. Ensure the final DMSO concentration is below 0.1%.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted Tbi-223.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain.

  • Read Results: The MIC is the lowest concentration of Tbi-223 that completely inhibits visible bacterial growth.

Visualizations

Tbi_223_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Tbi_223 Tbi-223 Tbi_223->50S_subunit Binds to 50S subunit Tbi_223->Initiation_Complex Inhibits Formation

Caption: Mechanism of action of Tbi-223.

experimental_workflow Start Start: Tbi-223 Powder Stock_Solution Prepare Stock Solution (e.g., 50 mg/mL in DMSO) Start->Stock_Solution Working_Solution_Vitro Prepare Working Solution (Serial dilution in media) Stock_Solution->Working_Solution_Vitro Working_Solution_Vivo Prepare Formulation (e.g., 0.5% Methylcellulose) Stock_Solution->Working_Solution_Vivo In_Vitro In Vitro Experiments (e.g., MIC Assay) Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo In Vivo Experiments (e.g., Mouse Infection Model) In_Vivo->Data_Analysis Working_Solution_Vitro->In_Vitro Working_Solution_Vivo->In_Vivo Results Results Data_Analysis->Results

Caption: General experimental workflow for Tbi-223.

troubleshooting_guide Problem Inconsistent Experimental Results? In_Vitro In Vitro Issue? Problem->In_Vitro Yes In_Vivo In Vivo Issue? Problem->In_Vivo No Precipitation Precipitation in Media? In_Vitro->Precipitation Yes Variable_MIC Variable MIC? In_Vitro->Variable_MIC No Dosing_Issue Dosing/Formulation Issue? In_Vivo->Dosing_Issue Yes Variable_Efficacy Variable In Vivo Efficacy? In_Vivo->Variable_Efficacy No Solution_Precipitation Check DMSO concentration Perform stepwise dilution Warm and sonicate Precipitation->Solution_Precipitation Yes Solution_MIC Standardize inoculum Check for precipitation Use QC strain Variable_MIC->Solution_MIC Yes Solution_Dosing Ensure homogenous suspension Use proper gavage technique Dosing_Issue->Solution_Dosing Yes Solution_Efficacy Standardize infection protocol Consider PK/PD Monitor animal health Variable_Efficacy->Solution_Efficacy Yes

Caption: Troubleshooting decision tree for Tbi-223 experiments.

References

Optimization

Technical Support Center: TBI-223 Preclinical Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TBI-223 in preclinical studies. The information is designed to assist scientists and drug de...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TBI-223 in preclinical studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental workflows and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TBI-223?

A1: TBI-223 is an oxazolidinone antibiotic.[1][2][3][4] Its primary mechanism of action is the inhibition of the bacterial 50S ribosomal subunit, which is crucial for protein synthesis.[5] This disruption of protein production ultimately leads to a bacteriostatic or bactericidal effect, depending on the bacterial species and drug concentration.

Q2: What are the key advantages of TBI-223 over linezolid in preclinical models?

A2: Preclinical data suggests that TBI-223 offers a significant safety advantage over linezolid, another oxazolidinone antibiotic. The primary benefit is its reduced potential for myelosuppression and bone marrow toxicity.[2][3][4] In toxicology studies, TBI-223 has demonstrated a superior safety profile compared to linezolid.[6] Specifically, TBI-223 shows significantly reduced inhibition of mammalian mitochondrial protein synthesis, with a half-maximal inhibitory concentration (IC50) of >74 μM, compared to 8 μM for linezolid.[1]

Q3: What preclinical models have been used to evaluate the efficacy of TBI-223?

A3: TBI-223 has been evaluated in various preclinical infection models. For tuberculosis, its efficacy has been demonstrated in mouse models both as a monotherapy and in combination with other antitubercular agents like bedaquiline and pretomanid.[1][6][7] Additionally, its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been assessed in mouse models of bacteremia, skin wound infection, and orthopedic-implant-associated infection.[3][4]

Q4: Is TBI-223 orally bioavailable?

A4: Yes, TBI-223 has demonstrated high oral bioavailability in multiple preclinical species, including mice, rats, and dogs.[1][3]

Troubleshooting Guide

Problem 1: Inconsistent efficacy results in mouse infection models.

  • Possible Cause 1: Suboptimal Dosing Regimen. The dose and frequency of administration are critical for achieving therapeutic concentrations. In mouse models of MRSA infection, effective doses have ranged from 80 to 160 mg/kg, administered twice daily.[3][4] For tuberculosis models, various dosing strategies have been explored.[8]

  • Troubleshooting Steps:

    • Review the published literature for established effective dose ranges in your specific infection model.[3][4]

    • Ensure accurate dose calculations and consistent administration volumes.

    • Consider performing a pilot dose-ranging study to determine the optimal dose for your experimental conditions.

    • Verify the stability and proper formulation of your TBI-223 solution.

  • Possible Cause 2: Variation in Animal Strain or Health Status. The genetic background and overall health of the animals can influence drug metabolism and immune response, impacting efficacy.

  • Troubleshooting Steps:

    • Use a consistent and well-characterized animal strain for all experiments.

    • Ensure animals are healthy and free of underlying infections before initiating the study.

    • Monitor animal weight and clinical signs throughout the experiment to identify any health-related issues.

Problem 2: Unexpected toxicity or adverse events observed.

  • Possible Cause 1: Dose Miscalculation or Overdose. While TBI-223 has a better safety profile than linezolid, high doses can still lead to toxicity.

  • Troubleshooting Steps:

    • Double-check all dose calculations and the concentration of the dosing solution.

    • Review the No Observed Adverse Effect Level (NOAEL) data from preclinical toxicology studies to ensure your dose is within a safe range. In a 14-day rat study, the NOAEL for TBI-223 was 200 mg/kg/day for males and 75 mg/kg/day for females.[1] In a 14-day dog study, the NOAEL was 150 mg/kg/day.[1]

    • If adverse events are observed, consider reducing the dose or the frequency of administration.

  • Possible Cause 2: Formulation Issues. The vehicle used to formulate TBI-223 could contribute to toxicity.

  • Troubleshooting Steps:

    • Use a well-tolerated and standard vehicle for oral administration in your chosen animal model.

    • If using a new formulation, conduct a small pilot study to assess its tolerability before proceeding with a large efficacy study.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of TBI-223 in Different Species

SpeciesHalf-life (t½)Oral BioavailabilityKey Findings
Mouse ~3 hours[1]High[1]Shorter half-life compared to rats.[1]
Rat ~8 hours[1]High[1]Longer half-life compared to mice.[1]
Dog -High[1]Moderate clearance at 6.6 mL/min/kg.[1]

Table 2: Comparative Safety Profile of TBI-223 and Linezolid

ParameterTBI-223LinezolidReference
Mammalian Mitochondrial Protein Synthesis IC50 >74 μM8 μM[1]
14-Day Rat NOAEL (Male) 200 mg/kg/day20 mg/kg/day[1]
14-Day Rat NOAEL (Female) 75 mg/kg/day20 mg/kg/day[1]
14-Day Dog NOAEL 150 mg/kg/day-[1]

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage Administration in Mice

  • Preparation of TBI-223 Formulation:

    • Accurately weigh the required amount of TBI-223 powder.

    • Prepare the desired vehicle (e.g., 0.5% methylcellulose in water).

    • Suspend or dissolve the TBI-223 in the vehicle to the target concentration. Ensure homogeneity of the suspension.

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring minimal stress.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the TBI-223 formulation.

    • Monitor the animal for any signs of distress immediately after dosing.

  • Post-Dosing Monitoring:

    • Return the animal to its cage and observe for any adverse reactions.

    • Follow the approved animal care and use protocol for post-procedural monitoring.

Mandatory Visualizations

TBI223_Mechanism_of_Action cluster_bacterium Bacterial Cell TBI223 TBI-223 Ribosome 50S Ribosomal Subunit TBI223->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of TBI-223 in inhibiting bacterial protein synthesis.

Preclinical_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Data Analysis Model Select Animal Model (e.g., Mouse, Rat) Dose Determine Dose Regimen (e.g., 80 mg/kg BID) Model->Dose Endpoint Define Efficacy Endpoints (e.g., CFU reduction) Dose->Endpoint Infection Induce Infection (e.g., MRSA, M. tb) Endpoint->Infection Treatment Administer TBI-223 (e.g., Oral Gavage) Infection->Treatment Monitoring Monitor Animal Health & Clinical Signs Treatment->Monitoring Sample Collect Samples (e.g., Tissue, Blood) Monitoring->Sample Quantify Quantify Bacterial Load & PK/PD Parameters Sample->Quantify Analyze Statistical Analysis & Interpretation Quantify->Analyze

Caption: A generalized workflow for preclinical efficacy studies of TBI-223.

References

Optimization

Technical Support Center: TBI-223 Half-Life Extension in Murine Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel oxazolidinone antibiotic, TBI-223...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel oxazolidinone antibiotic, TBI-223. The focus is on addressing the challenges associated with its short half-life in mice and providing actionable strategies to overcome this limitation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of TBI-223 in mice and how does it compare to other species?

A1: TBI-223 has a relatively short half-life of approximately 3 hours in mice.[1][2] This is shorter than in other species, such as rats, where the half-life is around 8 hours.[1] This pharmacokinetic property is a critical consideration for designing effective preclinical studies in murine models.

Q2: My in vivo mouse experiments with TBI-223 are showing lower than expected efficacy. Could the short half-life be the cause?

A2: Yes, a short half-life can lead to periods where the drug concentration falls below the minimum inhibitory concentration (MIC) required to effectively suppress bacterial growth. This can result in reduced overall efficacy, especially in models of chronic infection. It is crucial to maintain drug exposure above the MIC for a sufficient duration.

Q3: What are the primary strategies to counteract the short half-life of TBI-223 in mice?

A3: The main strategies employed to address the short half-life of TBI-223 in mice include optimizing the dosing regimen, utilizing sustained-release (SR) formulations, and implementing combination therapy. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is also a valuable tool for predicting and optimizing these approaches.

Troubleshooting Guides

Issue: Suboptimal Efficacy with Single Daily Dosing

Troubleshooting Steps:

  • Review Dosing Regimen: A single daily dose may not be sufficient to maintain therapeutic concentrations of TBI-223. Preclinical studies have successfully used twice-daily (BID) dosing regimens to improve efficacy in mouse models of MRSA infection.[2][3]

  • Increase Dosing Frequency: Consider switching to a BID dosing schedule. For example, studies have used TBI-223 at 80 mg/kg and 160 mg/kg administered twice daily.[2][3]

  • Dose Adjustment: If increasing the frequency is not feasible, a higher single dose might be considered, but this should be approached with caution to avoid potential toxicity. It's important to consult preclinical safety data.

Issue: Difficulty in Maintaining Consistent Plasma Concentrations

Troubleshooting Steps:

  • Explore Sustained-Release (SR) Formulations: SR tablets have been developed for TBI-223 and have been shown in clinical studies to provide a lower maximum concentration (Cmax) and a comparable total exposure (AUC) relative to immediate-release (IR) formulations.[4][5][6][7] While these were tested in humans, the principle can be applied to preclinical studies.

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your mouse strain to determine the concentration-time profile of your specific TBI-223 formulation. This will provide empirical data to guide the development of an optimal dosing strategy.

  • Utilize PK/PD Modeling: Employ PK/PD modeling to simulate different dosing regimens and formulations. This can help predict the dosing schedule that will maintain plasma concentrations above the target MIC for the desired duration. This approach has been used to translate preclinical data to human dose predictions for TBI-223.[8]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of TBI-223 in Mice

ParameterValueReference
Half-life (t½)~3.0 hours[1][2]
Area Under the Curve (AUC)179.4 ± 19.1 µg·h/mL (at 100 mg/kg single oral dose)[2]

Table 2: Comparison of TBI-223 and Linezolid Pharmacokinetics in Mice (100 mg/kg single oral dose)

DrugHalf-life (t½)AUCReference
TBI-2233.0 ± 0.4 hours179.4 ± 19.1 µg·h/mL[2]
Linezolid1.58 ± 0.4 hours130.7 ± 8.5 µg·h/mL[2]

Experimental Protocols

Protocol 1: Evaluation of a Twice-Daily Dosing Regimen for TBI-223 in a Mouse Infection Model

  • Animal Model: Utilize a relevant mouse model for your research, such as a methicillin-resistant Staphylococcus aureus (MRSA) bacteremia, skin wound, or orthopedic implant-associated infection model.[2][3]

  • Drug Preparation: Prepare TBI-223 for oral gavage at the desired concentrations (e.g., 80 mg/kg and 160 mg/kg).

  • Dosing Schedule: Administer the prepared TBI-223 solution or suspension via oral gavage every 12 hours.

  • Control Groups: Include a vehicle control group (sham treatment) and potentially a comparator group (e.g., linezolid administered at an appropriate dose).

  • Efficacy Readouts: At the end of the treatment period, assess the bacterial burden in the target tissues (e.g., blood, skin, bone) by determining colony-forming units (CFU).

  • Data Analysis: Compare the bacterial loads between the different treatment groups and the control group to determine the efficacy of the twice-daily TBI-223 regimen.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Model Select Mouse Infection Model Dosing Administer TBI-223 (e.g., Twice Daily) Animal_Model->Dosing Drug_Prep Prepare TBI-223 Formulation Drug_Prep->Dosing Monitoring Monitor Animal Health Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis (Optional) Dosing->PK_Analysis Efficacy Assess Efficacy (e.g., CFU Count) Monitoring->Efficacy PK_Analysis->Efficacy

Caption: Workflow for evaluating TBI-223 dosing regimens in mice.

logical_relationship cluster_problem Problem cluster_strategies Mitigation Strategies cluster_tools Supportive Tools Short_Half_Life Short Half-Life of TBI-223 in Mice (~3 hrs) Dosing_Regimen Optimized Dosing (e.g., Twice Daily) Short_Half_Life->Dosing_Regimen SR_Formulation Sustained-Release Formulation Short_Half_Life->SR_Formulation Combo_Therapy Combination Therapy Short_Half_Life->Combo_Therapy PK_PD_Modeling PK/PD Modeling PK_PD_Modeling->Dosing_Regimen PK_PD_Modeling->SR_Formulation

Caption: Strategies to overcome the short half-life of TBI-223.

References

Troubleshooting

Technical Support Center: Troubleshooting Tbi-223 In Vitro Assay Variability

Welcome to the technical support center for in vitro assays involving T-cell responses, particularly in the context of evaluating immunomodulatory effects of compounds like TBI-223. This resource provides troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vitro assays involving T-cell responses, particularly in the context of evaluating immunomodulatory effects of compounds like TBI-223. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a "Tbi-223 in vitro assay"?

A1: TBI-223 is an investigational oxazolidinone antibiotic. An "in vitro assay for TBI-223" likely refers to a T-cell-based assay used to evaluate the potential immunomodulatory effects of the TBI-223 compound.[1][2][3][4][5] This could include assays measuring T-cell proliferation, cytokine release, or activation marker expression in response to stimulation in the presence of TBI-223.

Q2: What are the most common sources of variability in T-cell assays?

A2: Variability in T-cell assays can stem from multiple factors, broadly categorized as biological and technical.[6] Biological factors include donor-to-donor differences in T-cell responses and the health and viability of the cells.[7] Technical factors encompass inconsistencies in cell handling, reagent quality, incubation times, and data analysis.[6][8][9]

Q3: How can I minimize variability between experiments?

A3: To minimize inter-experimental variability, it is crucial to standardize protocols and use consistent cell culture conditions.[10] This includes using cells at a consistent passage number, maintaining a consistent cell density, and ensuring the time from cell passage to the start of the assay is the same for each experiment.[10] Utilizing a large, cryopreserved batch of validated cells can also significantly reduce variability.[10]

Q4: What are appropriate controls for a T-cell assay testing a compound like TBI-223?

A4: Essential controls include:

  • Unstimulated Control: T-cells cultured in media alone to establish a baseline for proliferation and cytokine secretion.[11]

  • Vehicle Control: T-cells stimulated in the presence of the vehicle (e.g., DMSO) used to dissolve TBI-223, to control for any effects of the solvent.

  • Positive Control: T-cells stimulated with a known T-cell activator (e.g., anti-CD3/CD28 antibodies or a mitogen like PHA) to ensure the cells are responsive.[12]

  • Reference Compound Control: Including a compound with known immunomodulatory effects can help benchmark the activity of TBI-223.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your T-cell based assays.

Issue 1: High Background in Unstimulated Wells

High background can mask the true effect of your test compound.

Potential Cause Recommended Solution
Cell Health and Viability Ensure high cell viability (>95%) before starting the assay. Stressed or dying cells can non-specifically release cytokines or take up proliferation dyes.[8][13]
Contamination Routinely test cell cultures for mycoplasma and other microbial contaminants, which can activate T-cells.[10]
Serum Variability Test different lots of fetal bovine serum (FBS) or switch to a serum-free medium, as some lots can be mitogenic.
Reagent Contamination Ensure all reagents, including culture media and buffers, are sterile and free of endotoxins.
Issue 2: Low or No T-Cell Response in Positive Control Wells

A weak or absent positive control invalidates the assay results.

Potential Cause Recommended Solution
Suboptimal Stimulant Concentration Titrate the concentration of your T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to determine the optimal concentration for your specific cell type and donor.[7][11]
Poor Cell Viability As with high background, ensure high cell viability. Cryopreservation and thawing procedures should be optimized to maximize cell recovery and viability.[8]
Incorrect Incubation Time or Temperature Verify the incubator is calibrated to 37°C and 5% CO2. Optimize the incubation time for your specific assay readout (e.g., 3-5 days for proliferation).[7][8]
Degraded Reagents Ensure antibodies and other critical reagents are stored correctly and have not expired.[8]
Issue 3: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors, especially with viscous solutions.[6] Pay attention to consistent cell suspension when plating.
Edge Effects Evaporation from wells on the perimeter of a 96-well plate can concentrate media components and affect cell growth.[6] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[6]
Uneven Cell Seeding Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.
Instrument Variability Ensure the plate reader or flow cytometer is properly calibrated and maintained.

Experimental Protocols

Protocol: T-Cell Proliferation Assay using CFSE

This protocol outlines a general workflow for assessing the effect of a test compound on T-cell proliferation.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[11]

    • Assess cell count and viability using a hemocytometer and Trypan Blue or an automated cell counter.[13]

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Labeling:

    • Add CFSE (Carboxyfluorescein succinimidyl ester) to the cell suspension at a final concentration of 1-5 µM.[11]

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the CFSE-labeled cell suspension into a 96-well U-bottom plate.

    • Add 100 µL of your test compound (e.g., TBI-223) at various concentrations, vehicle control, or positive/negative controls.

    • For stimulation, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).[14][15]

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[7]

  • Data Acquisition and Analysis:

    • Harvest the cells and stain with a viability dye (e.g., 7-AAD or propidium iodide) and cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire samples on a flow cytometer.

    • Gate on the live, single-cell population and analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis pbmc_isolation PBMC Isolation cell_count Cell Count & Viability pbmc_isolation->cell_count cfse_labeling CFSE Labeling cell_count->cfse_labeling plate_cells Plate Cells cfse_labeling->plate_cells add_compounds Add TBI-223 & Controls plate_cells->add_compounds add_stimuli Add T-Cell Stimuli add_compounds->add_stimuli incubation Incubate (3-5 days) add_stimuli->incubation flow_cytometry Flow Cytometry incubation->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: T-Cell Proliferation Assay Workflow.

troubleshooting_logic cluster_biological Biological Factors cluster_technical Technical Factors start High Variability Observed donor_variability Donor Variability? start->donor_variability cell_health Poor Cell Health? start->cell_health pipetting_error Pipetting Inconsistency? start->pipetting_error plate_effects Plate Edge Effects? start->plate_effects reagent_quality Reagent Issues? start->reagent_quality sol_donor Screen multiple donors donor_variability->sol_donor Yes sol_health Check viability pre-assay cell_health->sol_health Yes sol_pipetting Calibrate & practice pipetting_error->sol_pipetting Yes sol_plate Use inner wells only plate_effects->sol_plate Yes sol_reagent Validate new lots reagent_quality->sol_reagent Yes

Caption: Troubleshooting Logic for Assay Variability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Signal1 Signal 1 (Activation) TCR->Signal1 CD28 CD28 Signal2 Signal 2 (Co-stimulation) CD28->Signal2 APC APC/Stimulus APC->TCR Signal 1 APC->CD28 Signal 2 Downstream Downstream Signaling (e.g., NF-κB, AP-1) Signal1->Downstream Signal2->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression IL2 IL-2 Production Gene_Expression->IL2 Proliferation Proliferation IL2->Proliferation Autocrine/Paracrine

Caption: Simplified T-Cell Activation Pathway.

References

Optimization

Tbi-223 Metabolic Stability &amp; Drug Interaction Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for experiments related to the metabol...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for experiments related to the metabolic stability and drug-drug interaction potential of Tbi-223.

Frequently Asked Questions (FAQs)

Q1: What is currently known about the metabolic stability of Tbi-223?

A1: Preclinical data indicate that Tbi-223 exhibits improved metabolic stability in liver microsomes and hepatocytes across five different species.[1] In vivo pharmacokinetic studies have determined its half-life in various species, suggesting it is reasonably stable in a physiological environment.[1]

Q2: Does Tbi-223 have a significant potential for inhibiting cytochrome P450 (CYP) enzymes?

A2: Based on in vitro studies, Tbi-223 shows a low potential for CYP inhibition. At a concentration of 30 µM, it demonstrated minimal inhibition (approximately 20%) of the five major human CYP enzymes.[1] This suggests that clinically significant drug-drug interactions mediated by CYP inhibition are unlikely.

Q3: Is Tbi-223 likely to cause drug-drug interactions through enzyme induction?

A3: Preclinical data suggest that Tbi-223 does not cause induction of CYP enzymes in human hepatocytes.[1] Furthermore, it has been shown not to activate key nuclear receptors involved in drug metabolism regulation, such as PXR, CAR, and AhR.[1]

Q4: What are the known metabolites of Tbi-223?

A4: A primary metabolite, designated as M2, has been identified in pharmacokinetic studies.[2] The specific metabolic pathways and the enzymes responsible for the formation of M2 are not yet fully characterized in publicly available literature.

Q5: How does the safety profile of Tbi-223 regarding drug metabolism compare to linezolid?

A5: Tbi-223 is being developed as a potentially safer alternative to linezolid, with a focus on reducing toxicities associated with long-term use.[3][4] A key advantage is its significantly reduced inhibition of mammalian mitochondrial protein synthesis, with an IC50 of >74 µM compared to 8 µM for linezolid.[1]

Data Presentation

Table 1: Summary of Tbi-223 In Vivo Pharmacokinetic Parameters

SpeciesHalf-Life (t½)ClearanceBioavailabilityNotes
Mouse~3 hours[1]-High oral bioavailability[1]
Rat~8 hours[1]-High bioavailability[1]
Dog-Moderate (6.6 mL/min/kg)[1]High oral bioavailability[1]
Human1.9–3.8 hours[2][4][5][6]--Data from a single-ascending dose study.

Table 2: Summary of Tbi-223 In Vitro Drug Interaction Potential

Assay TypeFindingConcentrationDetails
CYP InhibitionNo significant inhibition of the 5 major human CYPs[1]30 µMInhibition was approximately 20% at this concentration.
CYP InductionNo CYP induction observed[1]Not specifiedTested in human hepatocytes.
Nuclear Receptor ActivationNo activation of PXR/CAR/AhR[1]Not specified

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of Tbi-223 using human liver microsomes.

Materials:

  • Tbi-223 stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of Tbi-223 and the positive control in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, HLM, and the Tbi-223 or control working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of Tbi-223 to inhibit major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Tbi-223 stock solution

  • Recombinant human CYP enzymes or human liver microsomes

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Known CYP inhibitors as positive controls (e.g., furafylline for CYP1A2)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of Tbi-223 and the positive control inhibitors.

  • In a 96-well plate, add the buffer, CYP enzyme source, and either Tbi-223, a positive control inhibitor, or vehicle control.

  • Pre-incubate the plate at 37°C.

  • Add the CYP-specific probe substrate to all wells.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time at 37°C.

  • Stop the reaction with the quenching solution.

  • Centrifuge the plate and analyze the supernatant by LC-MS/MS to measure the formation of the substrate's metabolite.

  • Calculate the percent inhibition for each concentration of Tbi-223 and determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability in metabolic stability results.

  • Possible Cause: Inconsistent pipetting, temperature fluctuations, or variability in microsomal activity.

  • Troubleshooting Steps:

    • Ensure accurate and consistent pipetting of all reagents.

    • Use a calibrated incubator and pre-warm all solutions.

    • Thaw microsomes on ice and keep them cold until use.

    • Include a positive control with known metabolic lability to assess assay performance.

Issue 2: No metabolism of Tbi-223 is observed.

  • Possible Cause: Tbi-223 is highly stable under the tested conditions, the concentration of microsomes is too low, or the NADPH regenerating system is inactive.

  • Troubleshooting Steps:

    • Confirm the activity of the microsomal batch with a positive control.

    • Verify the functionality of the NADPH regenerating system.

    • Increase the incubation time or the concentration of microsomes.

    • Consider that Tbi-223 may indeed be very metabolically stable in vitro, which aligns with preliminary reports.[1]

Issue 3: Unexpectedly high CYP inhibition by Tbi-223.

  • Possible Cause: The concentration of Tbi-223 used is too high, or there is non-specific binding in the assay.

  • Troubleshooting Steps:

    • Confirm the concentration of the Tbi-223 stock solution.

    • Test a wider range of lower concentrations to accurately determine the IC50.

    • Evaluate the solubility of Tbi-223 in the assay buffer.

    • Remember that existing data suggests low inhibition potential, so significant inhibition would be an unexpected result.[1]

Mandatory Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_tbi Prepare Tbi-223 Working Solution mix Combine Tbi-223, HLM, and Buffer prep_tbi->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

logical_relationship_ddi_potential cluster_cyp_inhibition CYP Inhibition Potential cluster_cyp_induction CYP Induction Potential Tbi_223 Tbi-223 cyp_inhibition_assay In Vitro CYP Inhibition Assay Tbi_223->cyp_inhibition_assay cyp_induction_assay Human Hepatocyte CYP Induction Assay Tbi_223->cyp_induction_assay pxr_car_ahr Nuclear Receptor Activation Assay Tbi_223->pxr_car_ahr cyp_result Finding: No significant inhibition of 5 major CYPs (20% at 30 µM) cyp_inhibition_assay->cyp_result low_inhibition_risk Low Risk of Inhibition-based DDI cyp_result->low_inhibition_risk induction_result Finding: No CYP induction cyp_induction_assay->induction_result low_induction_risk Low Risk of Induction-based DDI induction_result->low_induction_risk pxr_result Finding: No PXR/CAR/AhR activation pxr_car_ahr->pxr_result pxr_result->low_induction_risk

References

Troubleshooting

Mitigating potential for Tbi-223 resistance development

Disclaimer: The compound "Tbi-223" is a hypothetical agent for the purpose of this guide. The information provided is based on established mechanisms of resistance to targeted therapies, particularly kinase inhibitors, i...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Tbi-223" is a hypothetical agent for the purpose of this guide. The information provided is based on established mechanisms of resistance to targeted therapies, particularly kinase inhibitors, in cancer research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tbi-223. Our goal is to help you mitigate and understand the potential for resistance development during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Tbi-223?

Tbi-223 is a potent and selective inhibitor of the kinase domain of the oncogenic protein BRAF, specifically targeting the V600E mutation. By binding to the ATP-binding pocket of BRAF V600E, Tbi-223 is designed to abrogate downstream signaling through the MAPK/ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis in BRAF V600E-mutant cancer cells.

Q2: We are observing a gradual decrease in the efficacy of Tbi-223 in our long-term cell culture experiments. What could be the cause?

This is a common observation and often indicates the development of acquired resistance. Potential mechanisms include:

  • Secondary mutations: The target protein (BRAF V600E) may have acquired additional mutations that prevent Tbi-223 from binding effectively.

  • Upregulation of the target: The cancer cells may be overexpressing BRAF V600E, requiring higher concentrations of Tbi-223 to achieve the same level of inhibition.

  • Activation of bypass signaling pathways: The cells may have activated alternative signaling pathways to circumvent their dependency on the BRAF/MEK/ERK pathway. Common examples include the PI3K/AKT/mTOR pathway or other receptor tyrosine kinases (RTKs).

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Tbi-223.

Q3: How can we determine if our cells have developed resistance to Tbi-223?

The most direct method is to perform a dose-response assay and compare the IC50 value (the concentration of a drug that gives half-maximal response) of the suspected resistant cells to the parental (sensitive) cell line. A significant rightward shift in the IC50 curve is a strong indicator of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 value of Tbi-223 in our cell line.
Potential Cause Troubleshooting Step Expected Outcome
Secondary mutations in BRAFSequence the BRAF gene in the resistant cells.Identification of new mutations in the kinase domain.
Upregulation of BRAF V600EPerform Western blot analysis for BRAF protein levels.Higher levels of BRAF protein in resistant cells compared to parental cells.
Activation of bypass pathwaysUse a phospho-kinase antibody array to screen for activated pathways. Perform Western blots for key signaling molecules (e.g., p-AKT, p-EGFR).Increased phosphorylation of proteins in alternative pathways in the resistant cells.
Increased drug effluxPerform a drug efflux assay using a fluorescent substrate of MDR1 (e.g., Rhodamine 123).Increased fluorescence outside the cells, indicating higher efflux activity.
Issue 2: Tbi-223 no longer inhibits ERK phosphorylation.
Potential Cause Troubleshooting Step Expected Outcome
Reactivation of the MAPK pathwayPerform Western blot analysis for p-MEK and p-ERK.Persistent or increased phosphorylation of MEK and ERK in the presence of Tbi-223.
Upstream reactivationInvestigate upstream activators of the MAPK pathway, such as receptor tyrosine kinases (RTKs) like EGFR or MET.Increased phosphorylation of upstream RTKs.

Quantitative Data Summary

The following table summarizes hypothetical data from experiments comparing a Tbi-223-sensitive parental cell line to a derived resistant cell line.

Parameter Parental Cell Line (Tbi-223 Sensitive) Resistant Cell Line (Tbi-223 Resistant) Fold Change
Tbi-223 IC50 50 nM2 µM40x
p-ERK Levels (relative to untreated) 15%85%5.7x
p-AKT Levels (relative to untreated) 20%90%4.5x
MDR1 Expression (relative mRNA levels) 1.012.512.5x

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Tbi-223. Remove the old media and add fresh media containing the different concentrations of Tbi-223. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Reading: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the cell viability against the log of the Tbi-223 concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat cells with Tbi-223 for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, BRAF, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Tbi_223_Mechanism_of_Action cluster_pathway MAPK/ERK Signaling Pathway cluster_drug Drug Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tbi_223 Tbi-223 Tbi_223->BRAF

Caption: Mechanism of action of Tbi-223 on the MAPK/ERK signaling pathway.

Resistance_Mechanisms cluster_main_pathway Targeted Pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms BRAF BRAF V600E MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tbi_223 Tbi-223 Tbi_223->BRAF BRAF_mut Secondary BRAF Mutation BRAF_mut->MEK Bypass_RTK Bypass Pathway (e.g., EGFR, MET) PI3K_AKT PI3K/AKT Pathway Bypass_RTK->PI3K_AKT PI3K_AKT->Proliferation MDR1 Drug Efflux Pump (MDR1) MDR1->Tbi_223 Efflux

Caption: Potential mechanisms of resistance to Tbi-223.

Experimental_Workflow start Observe Decreased Tbi-223 Efficacy ic50 Perform IC50 Assay start->ic50 resistance_confirmed Resistance Confirmed? ic50->resistance_confirmed western Western Blot for p-ERK, p-AKT resistance_confirmed->western Yes end Identify Resistance Mechanism resistance_confirmed->end No sequencing Sequence BRAF Gene western->sequencing efflux_assay Drug Efflux Assay sequencing->efflux_assay efflux_assay->end

Caption: A logical workflow for investigating Tbi-223 resistance.

Reference Data & Comparative Studies

Validation

TBI-223 Versus Linezolid: A Comparative Guide for Tuberculosis Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the novel oxazolidinone TBI-223 and the established antibiotic linezolid for the treatment of tuberculosis (TB)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel oxazolidinone TBI-223 and the established antibiotic linezolid for the treatment of tuberculosis (TB). The information presented is based on available preclinical and clinical data, with a focus on efficacy, safety, and mechanism of action.

Executive Summary

Linezolid, an oxazolidinone antibiotic, has demonstrated potent activity against Mycobacterium tuberculosis and is a component of treatment regimens for multidrug-resistant TB (MDR-TB)[1][2]. However, its long-term use is associated with significant toxicities, including myelosuppression and neuropathy[2][3]. TBI-223 is a novel oxazolidinone developed with the aim of providing a similar or improved efficacy profile to linezolid but with a better safety margin[4][5]. Preclinical data suggests TBI-223 has a reduced potential for toxicity due to lower inhibition of mitochondrial protein synthesis[6][7]. Modeling studies based on preclinical and Phase 1 data predict that TBI-223, at specific dosages, may achieve efficacy comparable to linezolid in combination regimens for TB[4][5][[“]].

Mechanism of Action: Oxazolidinones

Both TBI-223 and linezolid belong to the oxazolidinone class of antibiotics. Their mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a crucial early step in protein synthesis[9][10][11][12][13]. This unique mechanism means there is no cross-resistance with other classes of anti-TB drugs[12].

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA Initiator tRNA tRNA->Initiation_Complex TBI_223 TBI-223 TBI_223->50S_subunit Binds to 23S rRNA Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Inhibition

Mechanism of action for oxazolidinones like TBI-223 and linezolid.

Preclinical Efficacy Data

Preclinical studies in mouse models have been crucial for comparing the efficacy of TBI-223 and linezolid. These studies have evaluated the drugs as monotherapy and as part of combination regimens.

ParameterTBI-223LinezolidStudy DetailsCitation
In Vitro Activity (MIC50 against M. tuberculosis) 1.50 μg/mL~1 μg/L or lowerIn vitro susceptibility testing in 7H9 medium.[12][14]
Mouse Model: Monotherapy Showed efficacy in TB infection models.Potent activity against M. tuberculosis.In vivo mouse models of tuberculosis.[6][15]
Mouse Model: Combination Therapy (with Bedaquiline and Pretomanid) Enhanced bactericidal and sterilizing activity. No significant difference in bactericidal activity or relapse rates compared to linezolid, though a smaller reduction in M. tuberculosis CFU was observed.Part of the effective BPaL regimen.Four-week combination therapy in a mouse model.[16]
Mouse Model: MRSA Infection Comparable efficacy to linezolid in models of bacteremia, skin wound infection, and orthopedic-implant-associated infection.Demonstrated efficacy in various MRSA infection models.Doses of TBI-223 (80 and 160 mg/kg twice daily) and linezolid (40 and 80 mg/kg twice daily) were compared.[17]

Clinical Efficacy and Safety Predictions

While TBI-223 is still in clinical development, translational modeling has been used to predict its clinical efficacy and compare it to the established outcomes of linezolid.

ParameterTBI-223LinezolidStudy DetailsCitation
Predicted Clinical Efficacy Daily doses of 1200-2400 mg are predicted to achieve efficacy comparable to the BPaL regimen, with >90% of patients predicted to reach culture conversion by two months.Established efficacy in treating drug-resistant TB, with high cure rates as part of combination therapy.Translational modeling platform incorporating preclinical and clinical data.[4][5][[“]][18]
Safety Profile Preclinical data indicate a potentially improved safety profile over linezolid. Generally safe and well-tolerated in Phase 1 studies in healthy adults at single doses up to 2,600 mg and multiple doses up to 2,400 mg daily for 14 days.Long-term use is associated with myelosuppression and peripheral and optic neuropathy.Preclinical toxicology studies and Phase 1 clinical trials (NCT03758612, NCT04865536).[6][7][19]
Mitochondrial Protein Synthesis (MPS) Inhibition (IC50) >74 μM (>27 µg/mL)8 μMIn vitro assay using HepG2 cells.[6][7]

Experimental Protocols

In Vitro Hollow-Fiber Infection Model (HFIM) System for Linezolid

This model was utilized to simulate clinically relevant linezolid regimens to identify therapies that minimize toxicity while maximizing antibacterial activity and preventing drug resistance against M. tuberculosis.

Start Start: Inoculate HFIM with M. tuberculosis Simulate_Regimens Simulate Clinically Relevant Linezolid Regimens Start->Simulate_Regimens Monitor_Activity Monitor Antibacterial Activity (CFU counts) Simulate_Regimens->Monitor_Activity Monitor_Toxicity Monitor Toxicity (Mitochondrial Protein Synthesis Inhibition) Simulate_Regimens->Monitor_Toxicity Assess_Resistance Assess for Drug Resistance Simulate_Regimens->Assess_Resistance Analyze Analyze Exposure-Toxicity and Exposure-Activity Relationships Monitor_Activity->Analyze Monitor_Toxicity->Analyze Assess_Resistance->Analyze End End: Identify Optimal Dosing Regimens Analyze->End

Workflow for the in vitro Hollow-Fiber Infection Model (HFIM) study.

Methodology:

  • Inoculation: The in vitro hollow-fiber infection model system is inoculated with M. tuberculosis.

  • Regimen Simulation: Various clinically relevant linezolid dosing regimens are simulated within the system.

  • Monitoring: The antibacterial activity is monitored by measuring colony-forming units (CFU). Toxicity is assessed by measuring the inhibition of mitochondrial protein synthesis. The emergence of drug-resistant mutants is also monitored.

  • Analysis: The relationships between drug exposure, antibacterial activity, and toxicity are analyzed to identify regimens that offer the best balance of efficacy and safety.[15]

Translational Modeling Platform for TBI-223

This computational approach was used to predict the clinical efficacy of TBI-223 by integrating preclinical and clinical data for both TBI-223 and linezolid.

Methodology:

  • Data Compilation: Preclinical data for TBI-223 (monotherapy, multidrug therapy, lesion penetration) and extensive data for linezolid and the BPaL regimen from preclinical experiments and four clinical trials were compiled.

  • Model Development: A translational framework was developed and validated using the linezolid and BPaL data.

  • Prediction: TBI-223 preclinical and Phase 1 data were applied to the validated framework to predict clinical outcomes and optimize dosing in combination with bedaquiline and pretomanid.[4][5]

Conclusion

TBI-223 emerges as a promising next-generation oxazolidinone for the treatment of tuberculosis. Its key advantage lies in its potentially improved safety profile, specifically a lower propensity for mitochondrial toxicity, which is a significant dose-limiting factor for linezolid. Preclinical and modeling studies suggest that TBI-223 can achieve comparable efficacy to linezolid. Further clinical trials are necessary to definitively establish the clinical efficacy and safety of TBI-223 in TB treatment regimens. The development of TBI-223 represents a critical step towards safer and more effective treatments for drug-resistant tuberculosis.

References

Comparative

Tbi-223: A Comparative Analysis of its Activity Against Clinical Isolates of Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in-vitro activity of Tbi-223, a novel oxazolidinone antibiotic, against clinical isolates of Mycobacteriu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of Tbi-223, a novel oxazolidinone antibiotic, against clinical isolates of Mycobacterium tuberculosis (M. tuberculosis). Its performance is evaluated alongside other key oxazolidinones: linezolid, sutezolid, and delpazolid. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support research and drug development efforts in the fight against tuberculosis (TB).

Executive Summary

Tbi-223 is a promising new oxazolidinone being developed for the treatment of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. It is designed to offer a safer alternative to linezolid, which is associated with significant toxicity. Preclinical data indicates that Tbi-223 has potent activity against both drug-sensitive and drug-resistant M. tuberculosis strains[1][2][3]. This guide synthesizes available data to facilitate a direct comparison of its efficacy with other leading oxazolidinones.

Data Presentation: Comparative In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Tbi-223 and alternative oxazolidinones against M. tuberculosis. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values indicate greater potency.

Table 1: Side-by-Side Comparison of Oxazolidinone MICs against M. tuberculosis

CompoundMIC₅₀ (µg/mL)
Tbi-223 1.50
Linezolid0.40
Sutezolid0.08
Delpazolid0.75
Contezolid0.40

Data sourced from a study profiling oxazolidinones against mycobacterial pathogens. The MIC₅₀ represents the concentration required to inhibit the growth of 50% of the tested isolates.

Table 2: MIC Distribution of Oxazolidinones against Clinical M. tuberculosis Isolates

CompoundIsolate TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Linezolid MDR & Pre-XDR177Not Reported0.250.5[4]
MDR120Not ReportedNot Reported1.0[5]
XDR120Not ReportedNot Reported0.25[5]
Sutezolid MDR & Pre-XDR177Not Reported0.1250.25[4]
Drug-Susceptible & MDR69Not Reported0.06250.125[6]
Delpazolid MDR & Pre-XDR177Not Reported0.51.0[4]
MDR120Not ReportedNot Reported0.5[5]
XDR120Not ReportedNot Reported1.0[5]

This table compiles data from multiple studies to show the range of activity against clinical isolates with varying drug resistance profiles. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

The data presented in this guide were primarily generated using the broth microdilution method, a standard for antimicrobial susceptibility testing of M. tuberculosis. Key methodologies are detailed below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic by exposing a standardized bacterial inoculum to serial dilutions of the drug in a liquid growth medium.

1. Inoculum Preparation:

  • M. tuberculosis isolates are cultured on a solid medium, such as Löwenstein-Jensen or Middlebrook 7H10/7H11 agar.

  • Colonies are harvested and suspended in a suitable broth, like Middlebrook 7H9, often with glass beads to break up clumps.

  • The turbidity of the bacterial suspension is adjusted to a McFarland standard (typically 0.5 or 1.0) to standardize the number of bacteria.

  • The standardized suspension is then further diluted to achieve the final desired inoculum concentration.

2. Plate Preparation:

  • A 96-well microtiter plate is used.

  • Two-fold serial dilutions of the test compounds (Tbi-223 and alternatives) are prepared in Middlebrook 7H9 broth supplemented with Oleic Acid-Albumin-Dextrose-Catalase (OADC).

  • Each well receives a final volume of the drug dilution.

  • Control wells are included: a growth control (no drug) and a sterility control (no bacteria).

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The plate is sealed and incubated at 37°C for a period of 7 to 21 days.

4. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the antibiotic that shows no visible growth.

  • Growth can be assessed visually or with the aid of an indicator dye, such as resazurin (used in the Microplate Alamar Blue Assay - MABA) or by reading the optical density. In the MABA, a color change from blue to pink indicates bacterial growth.

Visualizations

Mechanism of Action: Oxazolidinones

50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional Ribosome) 30S_subunit 30S Subunit Oxazolidinones Oxazolidinones (Tbi-223, Linezolid, etc.) Oxazolidinones->50S_subunit Binds to 23S rRNA at the peptidyl transferase center fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Binding prevented Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Formation Blocked Bacterial_Growth_Inhibition Inhibition of Bacterial Growth

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow: Broth Microdilution MIC Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture M. tuberculosis on solid medium B 2. Prepare bacterial suspension and adjust to McFarland standard A->B D 4. Inoculate plate with bacterial suspension B->D C 3. Prepare serial dilutions of antibiotics in 96-well plate C->D E 5. Incubate at 37°C (7-21 days) D->E F 6. Read results visually or with indicator dye E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

References

Validation

Tbi-223: A New Generation Oxazolidinone and its Cross-Resistance Profile

A Comparative Guide for Researchers and Drug Development Professionals Tbi-223 is a novel oxazolidinone antibiotic currently in clinical development, primarily for the treatment of tuberculosis (TB). As with other member...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tbi-223 is a novel oxazolidinone antibiotic currently in clinical development, primarily for the treatment of tuberculosis (TB). As with other members of the oxazolidinone class, such as linezolid and tedizolid, Tbi-223 exerts its antibacterial effect by inhibiting bacterial protein synthesis. This guide provides a comparative analysis of the cross-resistance of Tbi-223 with other oxazolidinones, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential role in combating drug-resistant pathogens.

Mechanism of Action and Resistance

Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis.[1] Resistance to this class of antibiotics can emerge through two primary mechanisms:

  • Target Site Mutations: Alterations in the 23S rRNA, a component of the 50S ribosomal subunit, and mutations in the genes encoding ribosomal proteins L3 and L4 can reduce the binding affinity of oxazolidinones.

  • Transferable Resistance Genes: The acquisition of mobile genetic elements, most notably the cfr (chloramphenicol-florfenicol resistance) gene, confers resistance by methylating an adenine residue in the 23S rRNA, thereby obstructing the drug's binding site.

Cross-Resistance of Tbi-223 with Other Oxazolidinones

Understanding the cross-resistance profile of Tbi-223 is crucial for determining its potential efficacy against infections caused by bacteria that have already developed resistance to existing oxazolidinones.

Activity Against Staphylococcus aureus

A key preclinical study by Gordon et al. (2022) investigated the in vitro activity of Tbi-223 against a panel of both linezolid-susceptible and linezolid-resistant Staphylococcus aureus (S. aureus) clinical isolates. The findings from this study are pivotal in understanding the cross-resistance of Tbi-223 in this significant pathogen.

The study reported that for linezolid-susceptible strains of S. aureus, the Minimum Inhibitory Concentration (MIC) of Tbi-223 was consistently four times higher than that of linezolid. This suggests that while effective, Tbi-223 may be inherently less potent against susceptible S. aureus compared to linezolid.

Crucially, all linezolid-resistant S. aureus strains tested in the study exhibited high MICs for Tbi-223, with values reported to be greater than 16 µg/mL. This strong correlation in resistance profiles indicates a high degree of cross-resistance between linezolid and Tbi-223 in S. aureus. The specific resistance mechanisms in the tested strains were not detailed in the available literature, which would be valuable for a more granular analysis.

Quantitative Data Summary

While the precise MIC values from the aforementioned study's supplemental data were not accessible, the following table provides a template for how such comparative data should be presented.

OrganismResistance ProfileLinezolid MIC (µg/mL)Tbi-223 MIC (µg/mL)Fold Difference
S. aureusLinezolid-SusceptibleData not availableData not available4x higher for Tbi-223
S. aureusLinezolid-ResistantData not available>16Data not available

Data is based on descriptive information from Gordon et al. (2022). Precise values would be populated from supplemental data when available.

Activity Against Other Gram-Positive Pathogens

Currently, there is a lack of publicly available data specifically detailing the in vitro activity and cross-resistance of Tbi-223 against linezolid-resistant strains of other clinically important Gram-positive bacteria, such as Enterococcus faecalis, Enterococcus faecium, and coagulase-negative staphylococci. Further research is needed to establish the cross-resistance profile of Tbi-223 in these pathogens, particularly against strains harboring the cfr gene or specific 23S rRNA mutations.

Experimental Protocols

The determination of cross-resistance is primarily based on the measurement of Minimum Inhibitory Concentrations (MICs). The following is a generalized experimental protocol for determining the MIC of Tbi-223 and other oxazolidinones against bacterial isolates, based on the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Susceptibility Testing
  • Preparation of Antimicrobial Solutions: Stock solutions of Tbi-223, linezolid, and tedizolid are prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC of both susceptible and resistant organisms.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

  • Quality Control: Standard quality control strains with known MIC values for the tested oxazolidinones (e.g., Staphylococcus aureus ATCC 29213) should be included in each run to ensure the accuracy and reproducibility of the results.

Visualizing Resistance Mechanisms and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S_subunit->Initiation_Complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Oxazolidinones Oxazolidinones (Tbi-223, Linezolid, etc.) Oxazolidinones->50S_subunit Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibits

Caption: Mechanism of action of oxazolidinone antibiotics.

Oxazolidinone_Resistance_Mechanisms cluster_target_modification Target Site Modification cluster_enzymatic_alteration Enzymatic Alteration Oxazolidinone_Resistance Oxazolidinone Resistance 23S_rRNA 23S rRNA Mutations (e.g., G2576T) Oxazolidinone_Resistance->23S_rRNA Ribosomal_Proteins L3 & L4 Protein Mutations Oxazolidinone_Resistance->Ribosomal_Proteins cfr_gene cfr Gene Oxazolidinone_Resistance->cfr_gene Reduced_Binding Reduced Drug Binding 23S_rRNA->Reduced_Binding Ribosomal_Proteins->Reduced_Binding Methylation 23S rRNA Methylation cfr_gene->Methylation Encodes Methyltransferase Methylation->Reduced_Binding

Caption: Primary mechanisms of resistance to oxazolidinone antibiotics.

MIC_Determination_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Tbi-223 and Comparators Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Antimicrobial_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20h Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The available evidence indicates that Tbi-223 exhibits cross-resistance with linezolid in S. aureus. Strains that have developed resistance to linezolid are also likely to be resistant to Tbi-223. This suggests that the primary utility of Tbi-223 may not be in treating infections caused by existing oxazolidinone-resistant strains, but rather as a potential alternative with a different safety and pharmacokinetic profile for treating infections caused by susceptible organisms. Further in vitro studies are essential to fully characterize the cross-resistance profile of Tbi-223 against a broader range of Gram-positive pathogens with well-defined resistance mechanisms. This will be critical for guiding its future clinical development and potential positioning in the antimicrobial armamentarium.

References

Comparative

A Comparative Analysis of Tbi-223 and Other Novel Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant Gram-positive bacteria necessitates the development of novel antibiotics. Oxazolidinones, a class of synthetic antibiot...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria necessitates the development of novel antibiotics. Oxazolidinones, a class of synthetic antibiotics that inhibit bacterial protein synthesis, have become a cornerstone in treating such infections. Linezolid, the first-in-class oxazolidinone, paved the way for a new generation of these compounds with potentially improved efficacy and safety profiles. This guide provides a comparative analysis of Tbi-223, a novel oxazolidinone in clinical development, against its predecessor linezolid and other novel oxazolidinones, tedizolid and contezolid. The comparison is based on their antibacterial potency and a key in vitro safety marker, the inhibition of mitochondrial protein synthesis.

Performance Data: Antibacterial Activity and Mitochondrial Protein Synthesis Inhibition

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of Tbi-223, linezolid, tedizolid, and contezolid against key Gram-positive pathogens and their activity against mitochondrial protein synthesis, an indicator of potential toxicity. Lower MIC values indicate greater antibacterial potency, while higher IC50 values for mitochondrial protein synthesis inhibition suggest a better safety profile.

CompoundChemical StructureMIC90 (µg/mL) vs. S. aureus (MRSA)MIC90 (µg/mL) vs. E. faecalis (VRE)MIC90 (µg/mL) vs. S. pneumoniaeIC50 (µM) Inhibition of Mitochondrial Protein Synthesis (HepG2 cells)
Tbi-223 Tbi-223 structure4*[1]N/AN/A>74[2]
Linezolid Linezolid structure1-2[3][4][5]1[3]1[3]8-16[6][7]
Tedizolid Tedizolid structure0.5[8]0.5[8]1[3]~0.3[9]
Contezolid Contezolid structure0.5-1[3][5]1[3][5]1[3]Lower potential for myelosuppression compared to linezolid[10]

Note: The MIC for Tbi-223 against linezolid-susceptible S. aureus was found to be 4 times higher than that of linezolid in one study.[1] VRE: Vancomycin-resistant Enterococcus. N/A: Data not available in the searched sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the oxazolidinones was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the oxazolidinones are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth. Quality control is performed using reference bacterial strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213).[11]

Cytotoxicity Assay (Inhibition of Mitochondrial Protein Synthesis)

The potential toxicity of the oxazolidinones was assessed by measuring their inhibitory effect on mitochondrial protein synthesis in a human cell line (e.g., HepG2).

Principle: Oxazolidinone-induced toxicity is often linked to the inhibition of mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes. This inhibition can be quantified by measuring the expression of key mitochondrial proteins.

Methodology:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Exposure: Cells are seeded in 96-well plates and allowed to adhere. They are then exposed to various concentrations of the oxazolidinone compounds for a specified period (e.g., 72 hours).

  • MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

    • After compound exposure, the culture medium is replaced with a medium containing MTT.

    • Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2]

    • The formazan crystals are then solubilized using a solvent like DMSO.[2]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of mitochondrial protein synthesis or reduces cell viability by 50%.

Visualizations

Mechanism of Action of Oxazolidinones

The following diagram illustrates the mechanism by which oxazolidinone antibiotics inhibit bacterial protein synthesis.

G Mechanism of Oxazolidinone Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit cluster_inhibition Mechanism of Oxazolidinone Action A_site A-site Initiation_Complex 70S Initiation Complex (Functional) No_Protein_Synthesis Inhibition of Protein Synthesis A_site->No_Protein_Synthesis Prevents formation of functional 70S initiation complex P_site P-site E_site E-site mRNA mRNA Oxazolidinone Oxazolidinone (e.g., Tbi-223) Oxazolidinone->A_site Binds to 23S rRNA at the peptidyl transferase center (PTC) Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->P_site Binding prevented Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Does not form

Oxazolidinone binding to the 50S ribosomal subunit.
General Experimental Workflow for Oxazolidinone Evaluation

This diagram outlines the typical experimental workflow for the preclinical evaluation of novel oxazolidinone antibiotics.

G Experimental Workflow for Novel Oxazolidinone Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Synthesis of Novel Oxazolidinone B MIC Determination (vs. Gram-positive bacteria) A->B Antibacterial Screening C Cytotoxicity Assay (e.g., Mitochondrial Protein Synthesis Inhibition) A->C Safety Screening G Lead Candidate Selection B->G C->G D Pharmacokinetic Studies (ADME) E Efficacy Studies in Animal Models of Infection D->E F Toxicology Studies D->F E->G Optimization F->G Optimization G->D

Preclinical evaluation workflow for novel oxazolidinones.

References

Validation

Head-to-Head Comparison: TBI-223 and Sutezolid in Antimycobacterial Drug Development

An Objective Guide for Researchers and Drug Development Professionals The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutics w...

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutics with improved efficacy and safety profiles. The oxazolidinone class of antibiotics, which includes the repurposed drug linezolid, is a cornerstone of modern MDR-TB treatment regimens. However, long-term linezolid therapy is hampered by significant toxicities, primarily myelosuppression and neuropathy, linked to off-target inhibition of mitochondrial protein synthesis (MPS).

This guide provides a detailed head-to-head comparison of two next-generation oxazolidinones, TBI-223 and sutezolid (PNU-100480), which have been specifically developed to offer a wider therapeutic window for the treatment of tuberculosis and other mycobacterial infections.

Mechanism of Action: A Shared Pathway

Both TBI-223 and sutezolid are protein synthesis inhibitors that share the same mechanism of action characteristic of the oxazolidinone class.[1][2][3] They bind to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[2] This binding action blocks the formation of the initiation complex, a critical early step in the translation process, thereby preventing the synthesis of essential bacterial proteins.[2]

cluster_ribosome Bacterial Ribosome cluster_inhibition Inhibition Pathway 30S_subunit 30S Subunit 50S_subunit 50S Subunit 30S_subunit->50S_subunit Joins mRNA mRNA mRNA->30S_subunit Binds tRNA fMet-tRNA tRNA->50S_subunit Binds to P-site Oxazolidinones TBI-223 / Sutezolid Binding Binds to 23S rRNA on 50S Subunit Oxazolidinones->Binding Binding->50S_subunit Site of Action Block Initiation Complex Formation Blocked Binding->Block Protein Bacterial Protein (Not Synthesized) Block->Protein

Caption: Mechanism of action for oxazolidinone antibiotics.

Quantitative Data Comparison

The following tables summarize key preclinical and early clinical data for TBI-223 and sutezolid. Direct head-to-head clinical data is emerging, as trials are underway to evaluate both drugs as replacements for linezolid in combination regimens.[4]

Table 1: In Vitro Antimicrobial Activity

Sutezolid generally demonstrates greater in vitro potency against Mycobacterium tuberculosis (Mtb) and other slowly growing mycobacteria compared to TBI-223, as evidenced by its lower Minimum Inhibitory Concentration (MIC) values.

ParameterTBI-223SutezolidReference
Mtb MIC50 1.50 µg/mL≤0.062 - 0.25 µg/mL[5][6][7]
Mtb MIC Range Not specified≤0.0625 - 0.5 µg/mL[6][8]
M. kansasii MIC50 2.00 µg/mL0.25 - 0.5 µg/mL[5][9]
M. avium complex (MAC) MIC50 8.00 µg/mL2 - 8 µg/mL[5][9]
Notes -MICs are often 4- to 8-fold lower than linezolid's against M. intracellulare and M. avium.[9]
Table 2: Pharmacokinetic Profile

Both drugs are orally bioavailable and have relatively short half-lives. Sutezolid is notable for its conversion to active metabolites, with the sulfoxide metabolite (PNU-101603) reaching plasma concentrations several times higher than the parent drug.[2][6]

ParameterTBI-223SutezolidReference
Administration Route OralOral[3][10]
Human Half-life (t1/2) 1.9 - 3.8 hours4 - 6 hours[2][11][12]
Bioavailability High (in preclinical species)Orally active[10]
Key Metabolites Main metabolite measured in QTc studiesPNU-101603 (active sulfoxide), PNU-101244 (active)[2][11]
Notes Exposures are nearly dose-proportional.[11]PNU-101603 concentrations can be up to 7x higher than the parent compound.[6]
Table 3: Safety and Selectivity Profile

The primary goal for developing TBI-223 and sutezolid was to improve the safety profile relative to linezolid by reducing mitochondrial toxicity. The selectivity index (SI), calculated as the ratio of the IC50 for MPS inhibition to the MIC against the target pathogen, is a key metric. A higher SI suggests a wider therapeutic window. A side-by-side comparison demonstrated that both TBI-223 and sutezolid have substantially higher selectivity indices than other oxazolidinones.[13]

ParameterTBI-223SutezolidReference
MPS Inhibition IC50 >74 µM (~26 µg/mL) or 68 µg/mL15.5 µg/mL[5][8][10]
Selectivity Index (SI) Substantially higher than other oxazolidinonesSubstantially higher than other oxazolidinones[13]
Key Preclinical Safety No bone marrow toxicity in 14-day dog or 28-day rat studies.[10]Favorable safety profile in preclinical studies.[12]
Key Clinical Safety Well-tolerated in Phase 1 up to 2400 mg/day for 14 days.[11]No clinical neuropathy, anemia, or thrombocytopenia in a 12-week study; transient, asymptomatic ALT elevations noted in some patients.[14][15]

Experimental Protocols

The data presented above are derived from standardized experimental procedures. Below are detailed methodologies for two key experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.[16][17]

Methodology:

  • Inoculum Preparation: A pure culture of M. tuberculosis is grown in Middlebrook 7H9 broth to a specified optical density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a standardized final concentration of bacteria.

  • Drug Dilution: The test compounds (TBI-223, sutezolid) are serially diluted two-fold across the wells of a 96-well microtiter plate containing liquid growth medium.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 10-21 days. Due to the slow growth of M. tuberculosis, extended incubation is required.[17]

  • Reading Results: The MIC is determined by visual inspection as the lowest drug concentration in which there is no visible bacterial growth (no turbidity or pellet). Results can also be read using a colorimetric redox indicator or a plate reader.[18]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 1. Grow Mtb culture in 7H9 broth p2 2. Adjust culture to 0.5 McFarland standard p1->p2 p3 3. Prepare 2-fold serial dilutions of TBI-223 & Sutezolid in 96-well plate p2->p3 a1 4. Inoculate plate wells with standardized Mtb suspension p3->a1 a2 5. Include Growth Control (no drug) and Sterility Control (no Mtb) a1->a2 a3 6. Seal plate and incubate at 37°C for 10-21 days a2->a3 r1 7. Visually inspect for bacterial growth (turbidity) a3->r1 r2 8. Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Experimental workflow for MIC determination by broth microdilution.
Protocol 2: In Vivo Efficacy in a Murine TB Model

Mouse models are critical for evaluating the in vivo efficacy of new anti-TB drug candidates.[19][20][21]

Methodology:

  • Infection: BALB/c or C57BL/6 mice are infected with a low dose of aerosolized M. tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.

  • Establishment Phase: The infection is allowed to establish for a period (e.g., 2-4 weeks) to become chronic, mimicking aspects of human disease.

  • Treatment: Mice are randomized into treatment groups. Drugs (TBI-223, sutezolid, positive control like linezolid, or vehicle control) are administered orally once or twice daily for a defined treatment period (e.g., 4-8 weeks).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serially diluted.

  • CFU Enumeration: The tissue homogenates are plated on solid agar (e.g., Middlebrook 7H11). After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. Efficacy is measured by the log10 reduction in CFU compared to the untreated control group.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase i1 1. Infect mice with aerosolized M. tuberculosis i2 2. Allow infection to establish (2-4 weeks) i1->i2 t1 3. Randomize mice into treatment groups (Vehicle, TBI-223, Sutezolid) i2->t1 t2 4. Administer daily oral doses for 4-8 weeks t1->t2 e1 5. Euthanize mice and homogenize lungs/spleens t2->e1 e2 6. Plate serial dilutions on 7H11 agar e1->e2 e3 7. Incubate and count Colony-Forming Units (CFU) e2->e3 e4 8. Calculate log10 CFU reduction vs. control e3->e4

Caption: Workflow for an in vivo efficacy study in a murine TB model.

Summary and Conclusion

Both TBI-223 and sutezolid represent promising advancements in the oxazolidinone class, designed specifically to address the shortcomings of linezolid in long-term TB therapy.

  • Sutezolid exhibits superior in vitro potency against M. tuberculosis and has demonstrated efficacy in preclinical and early clinical studies.[2][6] Its conversion to a highly active metabolite is a key pharmacokinetic feature.[2]

  • TBI-223 shows potent activity against Mtb and has also been proven effective in preclinical models of MRSA infection, suggesting a potentially broader spectrum of use.[1][10] Its primary advantage lies in its significantly improved safety window, evidenced by a very high selectivity index.[10][13]

Ultimately, both compounds show the potential to replace linezolid in future TB regimens. Preclinical data suggests they offer a significantly improved therapeutic window, which could translate to fewer dose-limiting toxicities in patients.[13] Ongoing and future clinical trials directly comparing these agents within combination regimens, such as the BPa (bedaquiline, pretomanid) backbone, will be crucial in determining their definitive roles in the future of tuberculosis treatment.[4]

References

Comparative

Tbi-223: A New Paradigm in Oxazolidinone Antibiotics with a Favorable Myelosuppression Profile

For Researchers, Scientists, and Drug Development Professionals The oxazolidinone class of antibiotics has been a cornerstone in combating multidrug-resistant Gram-positive bacterial infections. However, the clinical uti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone class of antibiotics has been a cornerstone in combating multidrug-resistant Gram-positive bacterial infections. However, the clinical utility of pioneering drugs like linezolid has been hampered by dose- and duration-dependent myelosuppression, a significant concern in long-term treatment regimens. Tbi-223, a novel oxazolidinone, has emerged as a promising alternative, engineered to retain potent antibacterial efficacy while mitigating the risk of hematological toxicities. This guide provides a comprehensive comparison of Tbi-223 and linezolid, focusing on their differential effects on myelosuppression, supported by preclinical experimental data.

Quantitative Comparison of Myelosuppressive Potential: Tbi-223 vs. Linezolid

Preclinical studies have consistently demonstrated the superior safety profile of Tbi-223 concerning myelosuppression when compared to linezolid. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Mitochondrial Protein Synthesis (MPS) Inhibition

CompoundMammalian MPS IC50Reference
Tbi-223 >74 µM[1]
Linezolid 8 µM[1]
  • IC50: The half-maximal inhibitory concentration. A higher IC50 value indicates lower inhibitory activity.

Table 2: Preclinical Toxicity Studies in Rats and Dogs

SpeciesStudy DurationParameterTbi-223LinezolidReference
Rat14-dayNOAEL (male)200 mg/kg/day20 mg/kg/day[1]
Rat14-dayNOAEL (female)75 mg/kg/day20 mg/kg/day[1]
Rat28-dayBone Marrow ToxicityNo toxicity observed (AUC: 1685 µg·hr/mL)Safety margin < 1[1]
Dog14-dayBone Marrow ToxicityNo toxicity observed (at 150 mg/kg/day)Not specified[1]
  • NOAEL: No-Observed-Adverse-Effect-Level. The highest dose at which no adverse effects are observed.

  • AUC: Area Under the Curve, a measure of drug exposure.

Table 3: 6-Week Myelosuppression Study in Mice

Treatment GroupKey FindingReference
Tbi-223 (160 mg/kg) No significant difference in white blood cell counts compared to naive mice.[2]
Linezolid (80 mg/kg) Statistically significant reduction in white blood cell counts compared to naive and Tbi-223-treated mice.[2]

Understanding the Mechanism: Reduced Myelosuppression with Tbi-223

The primary mechanism of antibacterial action for oxazolidinones is the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria.[3] Unfortunately, human mitochondrial ribosomes share structural similarities with bacterial ribosomes. This similarity is believed to be the underlying cause of linezolid-induced myelosuppression, as the drug can also inhibit mitochondrial protein synthesis in hematopoietic stem and progenitor cells, leading to impaired cellular function and proliferation.[4][5]

Tbi-223 has been specifically designed to have a lower affinity for mammalian mitochondrial ribosomes, thereby reducing its inhibitory effect on mitochondrial protein synthesis.[1] This is evident from the significantly higher IC50 value for Tbi-223 in mammalian MPS inhibition assays compared to linezolid.[1]

cluster_drug Oxazolidinone Antibiotic cluster_targets Ribosomal Targets cluster_effects Biological Effects Tbi_223 Tbi-223 Bacterial_Ribosome Bacterial 50S Ribosome Tbi_223->Bacterial_Ribosome High Affinity Mitochondrial_Ribosome Mammalian Mitochondrial Ribosome Tbi_223->Mitochondrial_Ribosome Low Affinity Linezolid Linezolid Linezolid->Bacterial_Ribosome High Affinity Linezolid->Mitochondrial_Ribosome High Affinity Antibacterial Antibacterial Efficacy (Protein Synthesis Inhibition) Bacterial_Ribosome->Antibacterial Myelosuppression Myelosuppression (Mitochondrial Dysfunction) Mitochondrial_Ribosome->Myelosuppression

Mechanism of differential myelosuppression.

Experimental Protocols

The following are representative methodologies for key experiments cited in the comparison of Tbi-223 and linezolid.

In Vitro Mitochondrial Protein Synthesis (MPS) Inhibition Assay

This assay is crucial for determining the potential for mitochondrial toxicity.

  • Mitochondria Isolation: Mitochondria are isolated from rat heart or liver tissue using differential centrifugation.

  • Protein Synthesis Reaction: Isolated mitochondria are incubated in a reaction buffer containing essential components for protein synthesis, including amino acids (one of which is radiolabeled, e.g., [35S]methionine), an energy source, and cycloheximide to inhibit cytoplasmic protein synthesis.

  • Compound Incubation: The test compounds (Tbi-223 or linezolid) are added to the reaction mixture at various concentrations.

  • Protein Precipitation: After incubation, proteins are precipitated using an acid solution (e.g., sulfosalicylic acid).

  • Quantification: The amount of radiolabeled amino acid incorporated into the newly synthesized mitochondrial proteins is measured using scintillation counting.

  • IC50 Determination: The concentration of the compound that inhibits mitochondrial protein synthesis by 50% (IC50) is calculated from the dose-response curve.

28-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)

This study provides in vivo data on the potential for toxicity after repeated exposure.

  • Animal Model: Sprague-Dawley rats are typically used. Animals are divided into multiple groups (e.g., control, low-dose, mid-dose, high-dose of Tbi-223 or linezolid), with equal numbers of males and females in each group.

  • Dosing: The test compounds are administered orally via gavage once daily for 28 consecutive days. The control group receives the vehicle only.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of a comprehensive panel of hematological and clinical chemistry parameters. This includes red blood cell count, white blood cell count, platelet count, hemoglobin, and hematocrit.

  • Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A full necropsy is performed, and organs, including the bone marrow and spleen, are collected, weighed, and examined for gross pathological changes. Tissues are then processed for microscopic histopathological evaluation to identify any cellular changes indicative of toxicity.

  • NOAEL Determination: The No-Observed-Adverse-Effect-Level (NOAEL) is determined as the highest dose at which no significant treatment-related adverse effects are observed.

cluster_setup Study Setup cluster_dosing Treatment Phase (28 Days) cluster_analysis Analysis Phase cluster_outcome Outcome Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Animal_Selection->Group_Allocation Acclimatization Acclimatization (≥ 5 days) Group_Allocation->Acclimatization Daily_Dosing Daily Oral Gavage Acclimatization->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Blood_Collection Blood Collection (Day 29) Daily_Dosing->Blood_Collection Hematology Hematology Analysis Blood_Collection->Hematology Clinical_Chemistry Clinical Chemistry Analysis Blood_Collection->Clinical_Chemistry Necropsy Necropsy & Gross Pathology Blood_Collection->Necropsy NOAEL NOAEL Determination Hematology->NOAEL Clinical_Chemistry->NOAEL Histopathology Histopathology (Bone Marrow, Spleen, etc.) Necropsy->Histopathology Histopathology->NOAEL

Workflow for a 28-day repeated dose toxicity study.

Conclusion

The available preclinical data strongly support the reduced myelosuppression potential of Tbi-223 compared to linezolid. This improved safety profile, attributed to its lower propensity to inhibit mammalian mitochondrial protein synthesis, positions Tbi-223 as a highly promising candidate for the treatment of serious bacterial infections, particularly in contexts requiring long-term antibiotic therapy. Further clinical evaluation is ongoing to translate these encouraging preclinical findings into improved patient outcomes. Phase 1 clinical studies in healthy adults have shown that Tbi-223 is generally safe and well-tolerated at single doses up to 2,600 mg and multiple doses up to 2,400 mg daily over 14 days.[6][7] These results pave the way for further investigation into the efficacy and safety of Tbi-223 in patient populations.

References

Validation

TBI-223: A New Oxazolidinone Facing the Challenge of Linezolid Resistance

A comparative guide to the efficacy of TBI-223 and alternative agents against linezolid-resistant bacterial strains, offering insights for researchers and drug development professionals. Executive Summary: TBI-223 is a n...

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the efficacy of TBI-223 and alternative agents against linezolid-resistant bacterial strains, offering insights for researchers and drug development professionals.

Executive Summary: TBI-223 is a next-generation oxazolidinone antibiotic developed to offer a safer alternative to linezolid, primarily by reducing the risk of myelosuppression.[1][2][3][4] While preclinical studies have demonstrated that TBI-223 has comparable efficacy to linezolid against susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), its effectiveness against strains that have already developed resistance to linezolid is limited.[1][3][5] Data indicates that linezolid-resistant clinical isolates exhibit high minimum inhibitory concentrations (MICs) to TBI-223, suggesting cross-resistance within the oxazolidinone class.[5] In contrast, other novel oxazolidinones like tedizolid show a greater potency against certain linezolid-resistant strains, particularly those carrying the cfr resistance gene.[6][7][8] This guide provides a detailed comparison of TBI-223 with linezolid and other alternatives, supported by available experimental data, to inform future research and development in the fight against multidrug-resistant bacteria.

Introduction: The Rise of Oxazolidinones and the Need for Novel Alternatives

Linezolid, the first clinically approved oxazolidinone, revolutionized the treatment of serious Gram-positive infections, offering a crucial therapeutic option against MRSA and vancomycin-resistant enterococci (VRE). However, the emergence of linezolid-resistant strains threatens its clinical utility and has spurred the development of new agents in this class.[9] TBI-223 is one such novel oxazolidinone, engineered with the primary goal of improving upon the safety profile of linezolid, which is often associated with adverse effects like myelosuppression during long-term use.[1][2][3][4] This guide focuses on the critical question of whether TBI-223's structural modifications also translate into improved efficacy against bacteria that have developed mechanisms to resist linezolid.

Mechanism of Action and Resistance

Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for bacterial protein translation.[10]

Resistance to linezolid typically arises from two primary mechanisms:

  • Target Site Mutations: Point mutations in the genes encoding for 23S rRNA or ribosomal proteins (L3 and L4) can alter the drug's binding site, reducing its affinity and efficacy.[6]

  • Enzymatic Modification: The acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene. The cfr methyltransferase modifies an adenine residue (A2503) within the 23S rRNA, sterically hindering the binding of linezolid and other antibiotics that target this region.[6]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_resistance Resistance Mechanisms 30S 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S->Initiation_Complex Binds to 50S 50S 50S Subunit 50S->Initiation_Complex Inhibition Inhibition 50S->Inhibition mRNA mRNA mRNA->30S tRNA Initiator tRNA tRNA->Initiation_Complex Mutations 23S rRNA or Ribosomal Protein Mutations Altered_Binding Altered Binding Site Mutations->Altered_Binding cfr_gene cfr Gene Acquisition cfr_gene->Altered_Binding Methylates 23S rRNA Oxazolidinones Oxazolidinones (Linezolid, TBI-223, Tedizolid) Oxazolidinones->50S Binds to PTC Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Initiation_Complex Prevents Altered_Binding->50S Prevents Drug Binding

Caption: Mechanism of action and resistance of oxazolidinones.

Comparative In Vitro Efficacy

The in vitro activity of an antibiotic, measured by its Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential clinical efficacy. The following table summarizes available MIC data for TBI-223 and comparators against linezolid-susceptible and -resistant Gram-positive bacteria.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Oxazolidinones

Organism / Resistance ProfileTBI-223LinezolidTedizolidContezolid (MRX-I)
Linezolid-Susceptible S. aureus 4x higher than Linezolid[5]0.5 - 20.25 - 0.50.5 - 1[11][12]
Linezolid-Resistant S. aureus >16[5]≥81 - 4[13]Similar to Linezolid[11][12]
* (with cfr gene)*ND≥81 - 2[6][8]ND
Linezolid-Susceptible Enterococci ND1 - 20.25 - 10.5 - 1[11][12]
Linezolid-Resistant Enterococci ND≥41 - 2Similar to Linezolid[11][12]

ND: No Data Available. Data is compiled from multiple sources and represents typical MIC ranges.

Key Observations:

  • TBI-223: Available data shows that linezolid-resistant strains of S. aureus have high MICs (>16 µg/mL) for TBI-223, indicating significant cross-resistance.[5] Even against susceptible strains, the MIC for TBI-223 was found to be four times higher than that of linezolid.[5]

  • Tedizolid: Demonstrates superior potency, being four- to eightfold more active than linezolid against susceptible strains.[7] Crucially, it retains significant activity against linezolid-resistant strains, including those harboring the cfr gene, due to structural differences that overcome the resistance mechanism.[6][8][9]

  • Contezolid (MRX-I): Exhibits potent activity against susceptible Gram-positive pathogens, with MICs generally comparable to or slightly better than linezolid.[11][12][14][15] However, against strains with linezolid resistance genes, its activity is similar to that of linezolid, suggesting cross-resistance.[11][12]

Comparative In Vivo Efficacy

Animal models provide the first indication of a drug's performance in a complex biological system. Preclinical studies for TBI-223 have focused on its efficacy against methicillin-resistant S. aureus (MRSA).

Table 2: Summary of Preclinical In Vivo Efficacy Studies against MRSA

Study ModelPathogenTreatment GroupsKey FindingsReference
Mouse Bacteremia Model MRSATBI-223 (80 & 160 mg/kg), Linezolid (40 & 80 mg/kg)TBI-223 showed comparable dose-dependent efficacy to linezolid in reducing bacterial burden.[1][2][4]
Mouse Skin Wound Infection Model MRSATBI-223 (80 & 160 mg/kg), Linezolid (40 & 80 mg/kg)Both agents demonstrated similar effectiveness in reducing bacterial load in the infected tissue.[1][2][4]
Mouse Orthopedic Implant Infection Model MRSATBI-223 (80 & 160 mg/kg), Linezolid (40 & 80 mg/kg)TBI-223 was as effective as linezolid in controlling the implant-associated infection.[1][2][4]

Key Observations:

  • In various mouse models of infection caused by linezolid-susceptible MRSA, TBI-223 demonstrated efficacy comparable to that of linezolid.[1][2][3][4]

  • There is a notable lack of published in vivo data evaluating the efficacy of TBI-223 specifically against infections caused by documented linezolid-resistant strains. This represents a significant gap in understanding its potential utility in this specific context.

Experimental Methodologies

The data presented in this guide are derived from standardized experimental protocols designed to ensure reproducibility and comparability across different studies.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: The antibiotic is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Mouse Bacteremia Infection Model

This model is used to assess the in vivo efficacy of an antibiotic in a systemic infection.

  • Infection: Mice are infected via intravenous (e.g., tail vein) injection with a predetermined lethal or sub-lethal dose of the bacterial pathogen (e.g., MRSA).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The antibiotic (TBI-223 or linezolid) is administered, typically via oral gavage, at various doses. A control group receives a sham treatment (vehicle only).

  • Monitoring: The health of the animals is monitored over a set period. Endpoints can include survival rates or bacterial burden in target organs.

  • Bacterial Burden Assessment: At the end of the study, animals are euthanized, and organs (e.g., kidneys, spleen) are harvested, homogenized, and plated on appropriate agar to quantify the number of CFU per gram of tissue.

  • Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the organs of treated animals to that of the sham-treated control group.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Development MIC MIC Determination (Broth Microdilution) PKPD In Vitro PK/PD Modeling MIC->PKPD Animal_Model Animal Infection Model (e.g., Mouse Bacteremia) PKPD->Animal_Model Inform Dose Selection Dose_Ranging Dose-Ranging Efficacy Studies Animal_Model->Dose_Ranging Toxicity Toxicology Studies Dose_Ranging->Toxicity Phase1 Phase 1 Trials (Safety & PK in Humans) Toxicity->Phase1 Preclinical Data Package Phase2 Phase 2/3 Trials (Efficacy in Patients) Phase1->Phase2 Drug_Candidate Novel Compound (e.g., TBI-223) Drug_Candidate->MIC

Caption: General experimental workflow for antibiotic development.

Safety and Pharmacokinetic Profile

A key driver for the development of TBI-223 is its potentially improved safety profile compared to linezolid.

Table 3: Comparative Safety and Pharmacokinetic (PK) Profile

ParameterTBI-223Linezolid
Primary Safety Concern Potentially reduced myelosuppression and bone marrow toxicity.[1][2]Myelosuppression (thrombocytopenia), peripheral and optic neuropathy with long-term use.[9]
Oral Bioavailability High[1]Excellent (~100%)[1]
Clinical Development Status Currently in clinical development for tuberculosis.[16][17]Approved and widely used for Gram-positive infections.

Conclusion and Future Directions

The available preclinical data positions TBI-223 as a promising oxazolidinone with efficacy comparable to linezolid against susceptible MRSA strains and a potentially superior safety profile.[1][2][4] However, for the specific challenge of treating infections caused by linezolid-resistant strains , TBI-223 does not appear to offer an advantage. In vitro data indicate clear cross-resistance, meaning that bacteria resistant to linezolid are also resistant to TBI-223.[5]

For researchers and drug developers, this highlights several key points:

  • The primary therapeutic niche for TBI-223 may be as a safer alternative to linezolid for long-term treatment of infections caused by susceptible pathogens, where toxicity is a major concern. Its development for tuberculosis is a testament to this strategy.[16][17]

  • Overcoming established oxazolidinone resistance mechanisms requires different structural modifications. Tedizolid serves as an example of a compound that can effectively evade cfr-mediated resistance.[6][8]

  • Future development of oxazolidinones must co-evolve with emerging resistance patterns. A critical need exists for novel agents that can circumvent both target-site mutations and enzymatic modifications.

Further in vivo studies are essential to confirm the efficacy of TBI-223 against a broader range of Gram-positive pathogens and to investigate its performance in the context of co-infections or in patient populations where the risk of linezolid toxicity is high.

References

Comparative

A Comparative Analysis of the Pharmacokinetic Profiles of Tbi-223 and Linezolid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacokinetic properties of Tbi-223, a novel oxazolidinone antibiotic, and linezolid, an established drug...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of Tbi-223, a novel oxazolidinone antibiotic, and linezolid, an established drug in the same class. The information presented is intended to support research and development efforts in the field of infectious diseases, particularly in the context of identifying improved therapeutic agents.

Tbi-223 is currently under development for the treatment of tuberculosis and has shown promise as a potential replacement for linezolid, aiming to offer a similar efficacy profile with reduced toxicity.[1] Linezolid, the first clinically approved oxazolidinone, is a critical therapeutic option for infections caused by multidrug-resistant Gram-positive bacteria; however, its long-term use is associated with adverse effects such as myelosuppression.[2][3] Understanding the comparative pharmacokinetics of these two compounds is crucial for evaluating the potential advantages of Tbi-223.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Tbi-223 and linezolid across different species, providing a basis for direct comparison.

Pharmacokinetic ParameterTbi-223LinezolidSpecies
Oral Bioavailability High[2][4]~100%Human
High[2][4]>70%[5]Mouse
High[2][4]>95%[5]Rat
High[2][4]>95%[5]Dog
Elimination Half-life (t½) 1.9 - 3.8 hours[1]5 - 7 hoursHuman
3.0 hours[2][4]1.58 hours[2]Mouse
8 hours[2][4]-Rat
Area Under the Curve (AUC₀₋₂₄) 179.4 µg·h/mL (100 mg/kg, oral)[2]130.7 µg·h/mL (100 mg/kg, oral)[2]Mouse
Maximum Concentration (Cmax) 44.5 µg/mL (100 mg/kg, oral)[2]52.6 µg/mL (100 mg/kg, oral)[2]Mouse
Protein Binding -~31%Human
Metabolism -Oxidation of the morpholine ring to two inactive metabolites.[5]Human
Excretion -Primarily renal, with both parent drug and metabolites excreted in urine.[5]Human

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are representative protocols for preclinical pharmacokinetic analyses of Tbi-223 and linezolid.

Preclinical Pharmacokinetic Study of Tbi-223 in Mice

This protocol is based on a study comparing the pharmacokinetics of Tbi-223 and linezolid in a mouse model.[2]

1. Animal Model:

  • BALB/c mice are used for the study.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • A suitable acclimatization period is allowed before the commencement of the study.

2. Drug Administration:

  • Tbi-223 is administered as a single oral dose of 100 mg/kg.[2]

  • The drug is formulated in a suitable vehicle for oral gavage.

3. Blood Sampling:

  • Blood samples are collected at multiple time points post-administration: 0.25, 0.5, 1, 2, 4, 7, and 24 hours.[2]

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • The collected blood samples are centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of Tbi-223 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as AUC, Cmax, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.

Preclinical Pharmacokinetic Study of Linezolid in Rats

This protocol outlines a typical pharmacokinetic study of linezolid in a rat model.[6]

1. Animal Model:

  • Sprague-Dawley rats are utilized for the study.

  • Animals are maintained under standard laboratory conditions.

2. Drug Administration:

  • Linezolid is administered via intragastric (oral) and intravenous routes at specified doses (e.g., 63 mg/kg for oral and 25 mg/kg for intravenous).[6]

3. Blood and Urine Collection:

  • Blood samples are collected at predetermined time points following drug administration.

  • Urine samples are also collected to assess renal excretion.

4. Sample Processing:

  • Plasma is separated from blood samples by centrifugation.

  • Protein precipitation (e.g., with acetonitrile) is performed on plasma and urine samples.[6]

5. Bioanalytical Method:

  • Linezolid concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.[6]

  • The mobile phase typically consists of a mixture of acetonitrile and water.[6]

  • A C18 column is commonly used for chromatographic separation.[6]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are determined from the concentration-time data to characterize the absorption, distribution, metabolism, and excretion of linezolid.

Visualizing the Experimental Workflow

To illustrate the logical flow of a typical preclinical pharmacokinetic study, the following diagram was generated using the DOT language.

PharmacokineticStudyWorkflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase AnimalAcclimatization Animal Acclimatization DosePreparation Dose Formulation Preparation AnimalAcclimatization->DosePreparation DrugAdministration Drug Administration (Oral or IV) DosePreparation->DrugAdministration BloodSampling Serial Blood Sampling DrugAdministration->BloodSampling SampleProcessing Plasma/Serum Separation BloodSampling->SampleProcessing Bioanalysis Bioanalysis (LC-MS/MS or HPLC) SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t½) Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Workflow of a preclinical pharmacokinetic study.

References

Validation

TBI-223: A Novel Oxazolidinone Poised to Redefine Tuberculosis Treatment Regimens

For Researchers, Scientists, and Drug Development Professionals The global fight against tuberculosis (TB) is marked by the persistent challenge of long treatment durations and the emergence of drug-resistant strains. In...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global fight against tuberculosis (TB) is marked by the persistent challenge of long treatment durations and the emergence of drug-resistant strains. In this landscape, the development of novel therapeutics with improved safety and efficacy profiles is paramount. TBI-223, a novel oxazolidinone antibiotic, is currently under clinical investigation as a potential cornerstone of future TB treatment regimens. This guide provides a comprehensive comparison of TBI-223 with standard TB therapies, with a particular focus on its potential to replace linezolid in regimens for drug-resistant TB. The information is based on available preclinical and Phase 1 clinical trial data.

Executive Summary

TBI-223 is being developed to offer a safer and potentially more effective alternative to linezolid, a critical but often dose-limiting component of modern regimens for multidrug-resistant TB (MDR-TB), such as the BPaL (bedaquiline, pretomanid, and linezolid) regimen. Preclinical data strongly suggest that TBI-223 has a significantly better safety profile than linezolid, particularly concerning myelosuppression, a common and severe side effect of long-term linezolid use. While direct, head-to-head clinical efficacy data in TB patients are not yet available pending the completion of ongoing Phase 2 trials, translational modeling based on preclinical and Phase 1 data predicts that TBI-223 containing regimens could achieve comparable efficacy to the BPaL regimen.

Quantitative Data Comparison

The following tables summarize the key preclinical and clinical data comparing TBI-223 and linezolid.

Table 1: Preclinical Safety and Efficacy Profile
ParameterTBI-223LinezolidSignificanceSource
Mitochondrial Protein Synthesis Inhibition (IC50) >74 µM8 µMTBI-223 shows significantly less inhibition, suggesting lower potential for toxicity.[1]
No-Observed-Adverse-Effect Level (NOAEL) in 14-day rat study (female) 75 mg/kg/day20 mg/kg/dayTBI-223 demonstrates a higher safety margin in preclinical models.[1]
No-Observed-Adverse-Effect Level (NOAEL) in 14-day rat study (male) 200 mg/kg/dayN/ATBI-223 demonstrates a high safety margin in preclinical models.[1]
No-Observed-Adverse-Effect Level (NOAEL) in 14-day dog study 150 mg/kg/dayN/ATBI-223 is well-tolerated at high doses in dogs.[1]
Minimum Inhibitory Concentration (MIC50) against M. tuberculosis 1.50 µg/mLN/ATBI-223 demonstrates potent activity against M. tuberculosis.[2]
Table 2: Phase 1 Pharmacokinetic Profile in Healthy Adults
ParameterTBI-223LinezolidSignificanceSource
Terminal Half-life (t1/2) 1.9 - 3.8 hours~5 hoursTBI-223 has a shorter half-life, which may contribute to a better safety profile.[3][4]
Maximum Tolerated Single Dose Up to 2,600 mgN/ATBI-223 is well-tolerated at high single doses.[3][4]
Maximum Tolerated Multiple Daily Dose (14 days) Up to 2,400 mgN/ATBI-223 demonstrates good tolerability with repeated dosing.[3][4]
Table 3: Predicted Clinical Efficacy (Translational Modeling)
ParameterTBI-223 containing regimen (1200-2400 mg daily)BPaL Regimen (with Linezolid)SignificanceSource
Predicted Sputum Culture Conversion at 2 Months >90%ComparableTBI-223 is predicted to achieve non-inferior efficacy with a potentially better safety profile.[5][[“]]

Experimental Protocols

Preclinical In Vitro and In Vivo Studies
  • Mitochondrial Protein Synthesis Inhibition Assay: The half-maximal inhibitory concentration (IC50) for mitochondrial protein synthesis was determined in HepG2 cells to assess off-target toxicity.[2]

  • Animal Toxicity Studies: Fourteen-day and twenty-eight-day toxicity studies were conducted in rats and dogs to determine the no-observed-adverse-effect level (NOAEL) and to assess for signs of toxicity, including bone marrow suppression.[1]

  • In Vivo Efficacy Studies: Murine models of tuberculosis infection were used to evaluate the efficacy of TBI-223 alone and in combination with other anti-TB agents.[1]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC50 of TBI-223 against various mycobacterial strains, including M. tuberculosis, was determined using broth microdilution methods in 7H9 medium.[2]

Phase 1 Clinical Trials (NCT03758612 and NCT04865536)
  • Study Design: These were randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies conducted in healthy adult participants.[1][3][4]

  • Objectives: The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of TBI-223.[3][4]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration).[4]

  • Safety Monitoring: Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[3][4]

Visualizations

Mechanism of Action of Oxazolidinones

Mechanism of Action of Oxazolidinones cluster_bacterium Bacterial Cell 50S_subunit 50S Ribosomal Subunit Protein Protein Synthesis 50S_subunit->Protein catalyzes No_Protein Inhibition of Protein Synthesis 50S_subunit->No_Protein 30S_subunit 30S Ribosomal Subunit mRNA mRNA mRNA->30S_subunit binds tRNA fMet-tRNA tRNA->50S_subunit binds to P-site TBI_223 TBI-223 / Linezolid TBI_223->50S_subunit binds to 23S rRNA

Caption: Oxazolidinones like TBI-223 inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

TBI-223 Development and Evaluation Workflow

TBI-223 Development Workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase 1 Clinical Trials (Safety & PK in healthy volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dose-ranging in TB patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Pivotal efficacy & safety studies) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: The streamlined development pathway for a new TB drug candidate like TBI-223.

Projected Comparison of TBI-223 vs. Linezolid Regimens

Projected Regimen Comparison cluster_efficacy Efficacy cluster_safety Safety BPaL BPaL Regimen (Bedaquiline + Pretomanid + Linezolid) Efficacy_High High Efficacy (>90% culture conversion) BPaL->Efficacy_High Safety_Concern Safety Concern (Myelosuppression) BPaL->Safety_Concern BPaT BPaT Regimen (Bedaquiline + Pretomanid + TBI-223) BPaT->Efficacy_High Safety_Improved Improved Safety (Reduced Myelosuppression) BPaT->Safety_Improved

Caption: A TBI-223 regimen is projected to maintain high efficacy while improving the safety profile.

Conclusion

The available data position TBI-223 as a promising candidate to improve the treatment of drug-resistant tuberculosis. Its primary advantage appears to be a significantly improved safety profile compared to linezolid, a crucial component of current highly effective regimens. While confirmatory clinical efficacy data in TB patients are pending, preclinical evidence and translational modeling are encouraging. The ongoing Phase 2 clinical trials are critical next steps to validate these early findings and to establish the optimal dose and role of TBI-223 in future TB therapy. The research and drug development community should closely monitor the progress of TBI-223 as it has the potential to lead to safer, shorter, and more tolerable treatment regimens for patients with tuberculosis.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of TBI-223

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of TBI-223, a novel oxazolidinone antibiotic currently in clinical development for the treatment of tuberculosis.[1] Adherence...

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of TBI-223, a novel oxazolidinone antibiotic currently in clinical development for the treatment of tuberculosis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination, given that TBI-223 is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle TBI-223 with appropriate personal protective equipment (PPE).

Engineering Controls:

  • Use only in areas with adequate exhaust ventilation.[2]

  • Ensure an accessible safety shower and eye wash station are present.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use protective gloves.[2]

  • Skin and Body Protection: Wear impervious clothing.[2]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]

**Step-by-Step Disposal Protocol

The primary directive for the disposal of TBI-223 is to dispose of contents and container to an approved waste disposal plant. [2] The following steps provide a procedural workflow to achieve this safely.

  • Segregation and Collection:

    • Carefully collect all waste materials containing TBI-223, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and any spillage.

    • If a spill occurs, collect the spillage immediately.[2]

    • Do not mix TBI-223 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Containerization:

    • Use a dedicated, clearly labeled, and leak-proof waste container for all TBI-223 waste.

    • The container label should include, at a minimum:

      • "Hazardous Waste"

      • "TBI-223"

      • CAS Number: 2071265-08-0[2]

      • Hazard pictograms (see table below)

      • Accumulation start date

  • Storage of Waste:

    • Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.[2]

    • Keep the container away from direct sunlight and sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with all necessary information about the chemical.

  • Environmental Protection:

    • Under no circumstances should TBI-223 or its containers be disposed of in standard trash or poured down the drain.[2]

    • Every effort must be made to avoid release into the environment.[2]

Hazard Identification and Classification

The following table summarizes the key hazard information for TBI-223 as per the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statements (Disposal Relevant)Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
alt text
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life.[2]P273: Avoid release to the environment.[2]
alt text
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[2]P391: Collect spillage.[2] P501: Dispose of contents/ container to an approved waste disposal plant.[2]
alt text

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of TBI-223.

TBI223_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Identify all TBI-223 Waste Materials A->B C Segregate TBI-223 Waste B->C D Place in a Labeled, Leak-Proof Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Contractor E->F G Transfer to Approved Waste Disposal Plant F->G

Caption: TBI-223 Disposal Workflow.

This guide is intended to provide essential information for the safe handling and disposal of TBI-223 in a laboratory setting. Always consult your institution's specific safety protocols and your local environmental regulations.

References

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